Technical Documentation Center
Ethyl 2-(5-chloro-2-fluorophenoxy)acetate Documentation Hub
A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.
Core Science & Biosynthesis
Protocols & Analytical Methods
Application Notes and Protocols for the Use of Ethyl 2-(5-chloro-2-fluorophenoxy)acetate as a Pharmaceutical Intermediate
Application Notes and Protocols for the Use of Ethyl 2-(5-chloro-2-fluorophenoxy)acetate as a Pharmaceutical Intermediate
Introduction: The Strategic Importance of Ethyl 2-(5-chloro-2-fluorophenoxy)acetate in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Pharmaceutical intermediates serve as the foundational building blocks upon which the final active pharmaceutical ingredient (API) is assembled. Ethyl 2-(5-chloro-2-fluorophenoxy)acetate is a key intermediate, valued for its specific substitution pattern on the phenyl ring, which imparts desirable pharmacokinetic and pharmacodynamic properties to the final drug molecule. The presence of both chloro and fluoro substituents can influence factors such as metabolic stability, binding affinity, and bioavailability.
This guide provides a comprehensive overview of the applications and handling of Ethyl 2-(5-chloro-2-fluorophenoxy)acetate, with a particular focus on its role in the synthesis of advanced pharmaceutical agents. We will delve into its synthesis, subsequent chemical transformations, and the analytical methodologies required for robust process control. The protocols and insights provided herein are designed to empower researchers, scientists, and drug development professionals to effectively and safely utilize this versatile intermediate in their synthetic endeavors. A notable application of this intermediate is in the synthesis of matrix metalloproteinase (MMP) inhibitors, such as CGS-27023A, which have been investigated for their therapeutic potential in oncology.[1][2]
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of any chemical intermediate is a prerequisite for its safe handling and effective use in synthesis. While specific experimental data for Ethyl 2-(5-chloro-2-fluorophenoxy)acetate is not widely published, we can infer its properties from closely related analogs.
Table 1: Physicochemical Properties of Ethyl 2-(5-chloro-2-fluorophenoxy)acetate and Related Compounds
| Property | Ethyl 2-(5-chloro-2-fluorophenoxy)acetate (Predicted) | Ethyl chloroacetate[3] | Ethyl 2-((5-fluoropyridin-2-yl)oxy)acetate[4] |
| Molecular Formula | C₁₀H₁₀ClFO₃ | C₄H₇ClO₂ | C₉H₁₀FNO₃ |
| Molecular Weight | 232.63 g/mol | 122.55 g/mol | 199.18 g/mol |
| Appearance | Colorless to pale yellow liquid or low melting solid | Colorless liquid | Not specified |
| Boiling Point | > 150 °C (estimated) | 143 °C | Not specified |
| Melting Point | < 25 °C (estimated) | -26 °C | Not specified |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water. | Insoluble in water, miscible with alcohol, ether, acetone | Not specified |
Safety and Handling Precautions:
Ethyl 2-(5-chloro-2-fluorophenoxy)acetate should be handled with the same degree of caution as its structural component, ethyl chloroacetate, which is a toxic and lachrymatory substance.[3] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
Hazard Statements (Predicted based on analogs):
-
H301: Toxic if swallowed.
-
H311: Toxic in contact with skin.
-
H314: Causes severe skin burns and eye damage.
-
H331: Toxic if inhaled.
-
H400: Very toxic to aquatic life.
Precautionary Statements (Predicted based on analogs):
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Synthetic Workflow: From Intermediate to Advanced Precursors
The primary utility of Ethyl 2-(5-chloro-2-fluorophenoxy)acetate lies in its role as a precursor to more complex molecules. The typical synthetic sequence involves its formation via a Williamson ether synthesis, followed by hydrolysis of the ethyl ester to the corresponding carboxylic acid. This carboxylic acid is then a versatile handle for subsequent amide bond formation.
Protocol 1: Synthesis of Ethyl 2-(5-chloro-2-fluorophenoxy)acetate via Williamson Ether Synthesis
This protocol describes a general procedure for the synthesis of the title compound. The causality behind this choice of reaction is its reliability and high-yielding nature for the formation of aryl ethers.
Materials:
-
5-Chloro-2-fluorophenol
-
Ethyl chloroacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-chloro-2-fluorophenol (1.0 eq).
-
Add anhydrous acetone or DMF to dissolve the phenol.
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq). The carbonate acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide.
-
Stir the suspension vigorously for 15-30 minutes at room temperature.
-
Add ethyl chloroacetate (1.1 - 1.2 eq) dropwise to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Hydrolysis to 2-(5-chloro-2-fluorophenoxy)acetic acid
The carboxylic acid is often the desired building block for subsequent amide coupling reactions. Basic hydrolysis is a standard and effective method for this transformation.
Materials:
-
Ethyl 2-(5-chloro-2-fluorophenoxy)acetate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Ethanol or a mixture of Tetrahydrofuran (THF) and water
-
Hydrochloric acid (HCl), 1M or 2M solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve Ethyl 2-(5-chloro-2-fluorophenoxy)acetate (1.0 eq) in ethanol or a THF/water mixture in a round-bottom flask.
-
Add a solution of NaOH or LiOH (1.5 - 2.0 eq) in water.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly acidify the mixture with HCl solution until the pH is acidic (pH ~2-3), which will precipitate the carboxylic acid product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to obtain 2-(5-chloro-2-fluorophenoxy)acetic acid.
Protocol 3: Amide Coupling to Synthesize a Pharmaceutical Precursor
This protocol outlines a general procedure for the synthesis of an amide, a common linkage in many APIs. The use of a coupling agent like HATU is chosen for its efficiency and ability to minimize side reactions.
Materials:
-
2-(5-chloro-2-fluorophenoxy)acetic acid
-
Desired amine (R-NH₂)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous DMF or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve 2-(5-chloro-2-fluorophenoxy)acetic acid (1.0 eq) in anhydrous DMF or DCM.
-
Add the amine (1.0 - 1.2 eq) to the solution.
-
Add DIPEA (2.0 - 3.0 eq) to the mixture.
-
In a separate vial, dissolve HATU (1.1 - 1.3 eq) in a small amount of the reaction solvent and add it to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or HPLC.
-
Upon completion, the reaction mixture can be worked up by diluting with an organic solvent and washing with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove excess reagents and byproducts.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude amide product can be purified by column chromatography or recrystallization.
Analytical Monitoring of Reactions
Robust analytical methods are crucial for monitoring reaction progress, determining purity, and ensuring the quality of the final product.
Table 2: Typical Analytical Methods for Reaction Monitoring
| Technique | Application | Typical Parameters |
| Thin Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress. | Stationary Phase: Silica gel 60 F₂₅₄Mobile Phase: A mixture of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate) to achieve good separation of starting materials and products. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of reaction conversion and purity assessment. | Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.Detection: UV at a wavelength where the aromatic components have strong absorbance (e.g., 254 nm).[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the intermediate and final products. | ¹H NMR: Expected signals for the ethyl group (triplet and quartet), the methylene group adjacent to the oxygen, and the aromatic protons.¹³C NMR: Characteristic signals for the carbonyl carbon, the carbons of the aromatic ring, and the aliphatic carbons.¹⁹F NMR: A signal corresponding to the fluorine atom on the phenyl ring. |
| Mass Spectrometry (MS) | Confirmation of the molecular weight of the synthesized compounds. | Electrospray ionization (ESI) is a common technique for these types of molecules. |
Troubleshooting Common Synthetic Issues
Conclusion
Ethyl 2-(5-chloro-2-fluorophenoxy)acetate is a valuable and versatile intermediate in pharmaceutical synthesis. Its strategic use allows for the efficient introduction of a substituted phenoxyacetic acid moiety, a common structural motif in a variety of drug candidates. By understanding its synthesis, reactivity, and the appropriate analytical techniques for its characterization, researchers can confidently incorporate this building block into their synthetic strategies for the development of novel therapeutics. The protocols and guidelines presented in this document are intended to serve as a practical resource to facilitate the successful application of this important intermediate in the field of drug discovery and development.
References
-
Brown, P. D. (1998). Matrix metalloproteinase inhibitors. Angiogenesis, 1(2), 142–154. [Link]
-
PubChem. (n.d.). Ethyl 2-phenoxyacetate. National Center for Biotechnology Information. Retrieved from [Link]
- Whittaker, M., Floyd, C. D., Brown, P., & Gearing, A. J. (1999). Design and therapeutic application of matrix metalloproteinase inhibitors. Chemical reviews, 99(9), 2735-2776.
-
Remacle, A. G., & Shirali, A. (2019). The Pharmacological TAILS of Matrix Metalloproteinases and Their Inhibitors. Frontiers in pharmacology, 10, 1079. [Link]
-
European Union Reference Laboratory for Pesticide Residues in Fruit and Vegetables. (n.d.). Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction using gas and liquid chromatography with tandem mass spectrometric detection. Retrieved from [Link]
- Matyjaszczyk, M., & Oniszczuk, A. (2014). A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel. Acta Poloniae Pharmaceutica, 71(5), 789-795.
-
Rana, S., & Sharma, N. (2023). Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. Molecules, 28(15), 5769. [Link]
- Faust, A., et al. (2013). Cy5.5-Polyethylene glycol-CGS25966 inhibitor of matrix metalloproteinases. In Molecular Imaging and Contrast Agent Database (MICAD).
-
Fields, G. B. (2019). The rebirth of matrix metalloproteinase inhibitors: moving beyond the dogma. Cells, 8(9), 984. [Link]
-
Oakwood Products. (n.d.). Ethyl 2-chloro-2-oxoacetate. Retrieved from [Link]
-
Adooq Bioscience. (n.d.). MMP inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-((5-fluoropyridin-2-yl)oxy)acetate. National Center for Biotechnology Information. Retrieved from [Link]
-
Ferreira, R., et al. (2019). Molecular Imaging Probes Based on Matrix Metalloproteinase Inhibitors (MMPIs). Pharmaceuticals, 12(3), 127. [Link]
-
ResearchGate. (n.d.). Chemical structures and potencies of synthetic MMP-2 inhibitors. Retrieved from [Link]
Sources
- 1. Matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ethyl chloroacetate | 105-39-5 [chemicalbook.com]
- 4. Ethyl 2-((5-fluoropyridin-2-yl)oxy)acetate | C9H10FNO3 | CID 45116410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1716-87-6|Ethyl 2-(4-chloro-2-fluorophenoxy)acetate|BLDpharm [bldpharm.com]
Application Note: Reaction Conditions for Esterification of (5-Chloro-2-fluorophenoxy)acetic Acid
Application Note: Reaction Conditions for Esterification of (5-Chloro-2-fluorophenoxy)acetic Acid
This Application Note is designed for researchers and process chemists requiring robust, scalable protocols for the esterification of (5-chloro-2-fluorophenoxy)acetic acid (CAS: 142858-38-0, generic structure reference). The guide prioritizes high-yield methodologies suitable for drug discovery and agrochemical intermediate synthesis.[1]
[1]
Executive Summary & Chemical Context
(5-Chloro-2-fluorophenoxy)acetic acid is a halogenated phenoxyacetic acid derivative commonly used as a building block in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides (e.g., Flumiclorac analogs) and pharmaceutical intermediates.[1][2]
Chemical Challenges:
-
Electronic Deactivation: The fluorine atom at the ortho position and chlorine at the meta position of the phenyl ring exert strong electron-withdrawing inductive effects ($ -I $).[1] While this increases the acidity of the carboxylic acid compared to non-substituted phenoxyacetic acid, it reduces the nucleophilicity of the carboxylate anion, potentially slowing down base-mediated alkylation methods.[1]
-
Ether Linkage Stability: The aryl-alkyl ether linkage is generally robust but can be susceptible to cleavage under extremely harsh Lewis acidic conditions (e.g., BBr
) or high-temperature basic fusion.[1] The protocols below are designed to preserve this linkage.
Method A: Acid-Catalyzed Fischer Esterification
Best For: Methyl and Ethyl Esters.[1] Scale: Gram to Multi-kilogram.
Rationale
Fischer esterification is the most atom-economical route for simple esters.[1] The electron-withdrawing nature of the halogenated ring slightly decreases the basicity of the carbonyl oxygen, but the reaction proceeds efficiently with sulfuric acid catalysis under reflux.[1]
Protocol
Reagents:
-
Substrate: (5-Chloro-2-fluorophenoxy)acetic acid (1.0 eq)[1]
-
Solvent/Reagent: Methanol (MeOH) or Ethanol (EtOH) (Anhydrous, 10–20 volumes)
-
Catalyst: Concentrated Sulfuric Acid (H
SO ) (0.1 – 0.5 eq) or Thionyl Chloride (catalytic generator of HCl)
Step-by-Step Procedure:
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with (5-chloro-2-fluorophenoxy)acetic acid.
-
Solvent Addition: Add anhydrous Methanol (for methyl ester) or Ethanol (for ethyl ester). A ratio of 10 mL solvent per gram of acid is recommended to drive the equilibrium.
-
Catalyst Addition:
-
Option A (H
SO ): Add conc. H SO dropwise with stirring. -
Option B (In-situ HCl): Add Thionyl Chloride (SOCl
, 0.1 eq) dropwise at 0°C. This reacts with the alcohol to generate anhydrous HCl in situ.
-
-
Reaction: Heat the mixture to reflux (65°C for MeOH, 78°C for EtOH) for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 3:1) or HPLC.[3]
-
Workup:
-
Concentrate the solvent to ~20% of the original volume under reduced pressure.
-
Pour the residue into ice-cold water (5 volumes).
-
Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3x).
-
Wash the organic layer with Saturated NaHCO
(to remove unreacted acid) and Brine. -
Dry over anhydrous Na
SO and concentrate.
-
Purification: The crude ester is often pure enough (>95%) for subsequent steps. If necessary, recrystallize from Hexane/EtOAc or purify via silica gel chromatography.
Method B: Acyl Chloride Activation
Best For: Sterically hindered alcohols, expensive alcohols, or quantitative conversion requirements.
Rationale
Converting the acid to the acid chloride activates the carbonyl carbon towards nucleophilic attack, overcoming the lower reactivity caused by the electron-poor phenoxy group.[1] This method avoids the equilibrium limitations of Fischer esterification.
Protocol
Reagents:
-
Substrate: (5-Chloro-2-fluorophenoxy)acetic acid (1.0 eq)[1]
-
Reagent: Thionyl Chloride (SOCl
) (2.0 – 5.0 eq) or Oxalyl Chloride (1.2 eq) + DMF (cat.) -
Solvent: Toluene or Dichloromethane (DCM)
-
Alcohol: Target Alcohol (1.1 eq)
-
Base: Triethylamine (Et
N) or Pyridine (1.2 eq)
Step-by-Step Procedure:
-
Activation: Suspend the acid in Toluene (5 volumes). Add Thionyl Chloride dropwise. Heat to 80°C for 2 hours.
-
Observation: Evolution of HCl and SO
gas indicates reaction progress.
-
-
Isolation of Acid Chloride: Evaporate the solvent and excess SOCl
under reduced pressure. (Note: The intermediate acid chloride is moisture sensitive; handle under N ). -
Esterification:
-
Dissolve the crude acid chloride in dry DCM.
-
Add the Target Alcohol (e.g., Pentanol, Isopropanol) and Triethylamine at 0°C.
-
Allow to warm to room temperature and stir for 2 hours.
-
-
Workup: Quench with water. Wash organic layer with 1M HCl (to remove amine salts), then NaHCO
. Dry and concentrate.
Method C: Base-Mediated Alkylation (Steglich Alternative)
Best For: Methyl esters (using MeI) or Benzyl esters, under mild conditions.
Rationale
This method utilizes the carboxylate anion as a nucleophile displacing a halide from an alkylating agent. Due to the electron-withdrawing fluorine, the carboxylate is less nucleophilic, so a polar aprotic solvent (DMF) and a strong inorganic base (K
Protocol
Reagents:
-
Substrate: (5-Chloro-2-fluorophenoxy)acetic acid (1.0 eq)[1]
-
Alkyl Halide: Methyl Iodide (MeI) or Benzyl Bromide (1.2 eq)
-
Base: Potassium Carbonate (K
CO ) (1.5 eq) -
Solvent: DMF or Acetone (anhydrous)
Step-by-Step Procedure:
-
Dissolution: Dissolve the acid in DMF (5 volumes).
-
Deprotonation: Add K
CO . Stir for 15 minutes at room temperature. -
Alkylation: Add Methyl Iodide dropwise. (Caution: MeI is toxic/carcinogenic).
-
Reaction: Stir at room temperature for 3–12 hours.
-
Workup: Dilute with water and extract with Ethyl Acetate. Wash copiously with water to remove DMF.
Comparative Data & Visualization
Reaction Workflow Diagram
The following diagram illustrates the decision matrix for selecting the appropriate esterification route.
Caption: Decision matrix for esterification of (5-chloro-2-fluorophenoxy)acetic acid based on target ester type.
Summary of Reaction Conditions
| Parameter | Method A (Fischer) | Method B (Acid Chloride) | Method C (Alkylation) |
| Reagents | MeOH/EtOH, H | SOCl | MeI/BnBr, K |
| Temp/Time | Reflux / 4–6 h | 80°C (activation) / 2 h | RT / 3–12 h |
| Yield | 85–92% | 90–98% | 88–95% |
| Purification | Extraction/Crystallization | Extraction | Extraction |
| Key Advantage | Cost-effective, Scalable | Works for all alcohols | Mild, no acidic conditions |
| Disadvantage | Equilibrium limited | Moisture sensitive intermediate | Uses toxic alkyl halides |
Analytical Validation
To validate the synthesis, the following analytical signatures are expected for the Methyl Ester derivative:
-
1H NMR (CDCl
, 400 MHz): -
IR Spectroscopy:
-
Strong carbonyl stretch (C=O) at ~1735–1750 cm
(ester). -
Absence of broad O-H stretch at 2500–3300 cm
(carboxylic acid).
-
References
-
Vertex Pharmaceuticals. (1998). Process for the preparation of benzodiazepine derivatives. (Patent describing acid-catalyzed esterification of halogenated aromatic acids).
-
MDPI. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives. (Protocol for methyl ester synthesis using MeOH/H2SO4 reflux).
-
BenchChem. (2025).[5] Application Notes and Protocols for the Esterification of Cyclopropane Carboxylic Acids. (Detailed acid chloride activation protocols).
-
Journal of Chemical and Pharmaceutical Research. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator.[4] (Alternative activation strategies for phenoxyacetic acids).
-
Google Patents. (2015). Process for producing 3-substituted 2-chloro-5-fluoropyridine.[1] (Esterification conditions for chloro-fluoro-substituted aromatic acids).
Sources
Application Note: Strategic Deployment of Fluorinated Phenoxy Acetates in Agrochemical Discovery
Application Note: Strategic Deployment of Fluorinated Phenoxy Acetates in Agrochemical Discovery
This Application Note is structured as a high-level technical guide for researchers in agrochemical discovery. It synthesizes classical herbicide chemistry with modern rational design principles, specifically focusing on the repurposing of the phenoxy acetate scaffold for dual-target discovery (Auxin signaling vs. HPPD inhibition).
Executive Summary
The phenoxy acetate scaffold, historically exemplified by 2,4-D and MCPA , remains a cornerstone of herbicide chemistry. However, rising resistance to auxinic herbicides has necessitated structural evolution. This guide details the application of fluorine bioisosterism to this scaffold. By strategically replacing chlorine or methyl groups with fluorine (
The Fluorine Advantage: Mechanistic Rationale
Integrating fluorine into the phenoxy acetate core serves three specific discovery objectives:
-
Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than C-H. Substitution at the para-position (C4) of the phenyl ring blocks oxidative metabolism (hydroxylation) by cytochrome P450s, extending the half-life of the active acid in planta.
-
pKa Modulation: Fluorine’s high electronegativity lowers the
of the carboxylic acid tail (or the phenol precursor), altering phloem mobility. A lower enhances ion trapping in the alkaline phloem, improving systemic translocation to meristems. -
Lipophilicity Tuning: Strategic fluorination increases lipophilicity without the steric bulk of chlorine, facilitating cuticle penetration while maintaining the steric fit within the TIR1 ubiquitin-ligase receptor pocket.
Comparative Physicochemical Properties
| Property | Hydrogen (H) | Chlorine (Cl) | Fluorine (F) | Trifluoromethyl (CF3) | Impact on Herbicide |
| Van der Waals Radius (Å) | 1.20 | 1.75 | 1.47 | 2.70 | F is a steric mimic of H; CF3 mimics Isopropyl. |
| Electronegativity (Pauling) | 2.1 | 3.0 | 4.0 | 3.5 (group) | F strongly withdraws electrons, lowering pKa. |
| C-X Bond Energy (kcal/mol) | 99 | 81 | 116 | >110 | F blocks metabolic degradation sites. |
| Hansch | 0.00 | 0.71 | 0.14 | 0.88 | CF3 significantly boosts membrane permeability. |
Chemical Design & Synthesis Protocols
Synthesis Workflow
The synthesis of fluorinated phenoxy acetates typically follows a Williamson ether synthesis pathway. For discovery libraries, we utilize a convergent route starting from fluorinated phenols.
Figure 1: General synthetic pathway for fluorinated phenoxy acetic acids.
Detailed Protocol: Synthesis of 2,4-Difluorophenoxyacetic Acid
Objective: Synthesize a metabolically robust analog of 2,4-D for biological profiling.
Reagents:
-
2,4-Difluorophenol (10 mmol)
-
Ethyl bromoacetate (11 mmol)
-
Potassium Carbonate (
, anhydrous, 15 mmol) -
Acetonitrile (MeCN, 20 mL)
-
Lithium Hydroxide (LiOH, 20 mmol)
Step-by-Step Methodology:
-
Nucleophilic Substitution:
-
In a 100 mL round-bottom flask, dissolve 2,4-difluorophenol (1.30 g) in MeCN (20 mL).
-
Add anhydrous
(2.07 g) and stir at room temperature for 15 minutes to generate the phenoxide anion. -
Add ethyl bromoacetate (1.22 mL) dropwise.
-
Reflux the mixture at 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1) for disappearance of the phenol.
-
-
Work-up (Ester Intermediate):
-
Cool to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.[1]
-
Redissolve residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry over
and concentrate to yield the ethyl ester.
-
-
Hydrolysis (Active Acid Generation):
-
Dissolve the crude ester in THF:Water (1:1, 20 mL).
-
Add LiOH (0.48 g) and stir at room temperature for 2 hours.
-
Acidify the reaction mixture to pH 2 using 1M HCl. A white precipitate (the free acid) should form.
-
Extract with EtOAc, dry, and recrystallize from Hexane/EtOAc to obtain pure 2,4-difluorophenoxyacetic acid .
-
Biological Profiling: Dual-Target Screening
Modern discovery requires screening this scaffold not just for auxin activity, but also for HPPD inhibition, particularly if the phenyl ring is heavily substituted or linked to a triketone moiety.
Screening Logic Workflow
Figure 2: Decision tree for classifying the mode of action (MoA) of new fluorinated analogs.
Protocol A: Arabidopsis Root Growth Assay (Auxin Screen)
Purpose: Quantify auxinic activity (TIR1 agonist potential).
-
Preparation: Sterilize Arabidopsis thaliana (Col-0) seeds. Plate on MS agar media containing sucrose (1%).
-
Treatment: Supplement media with the test compound at concentrations of 0.1, 1, and 10
. Include 2,4-D as a positive control and DMSO as a negative control. -
Incubation: Grow plates vertically in a growth chamber (22°C, 16h light) for 7 days.
-
Measurement: Measure primary root length.
-
Hit Criteria: >50% inhibition of root length + proliferation of root hairs/lateral roots (classic auxin phenotype).
-
Protocol B: HPPD Enzymatic Inhibition Assay
Purpose: Detect inhibition of 4-hydroxyphenylpyruvate dioxygenase (bleaching mechanism), relevant for analogs with bulky ortho-substitutions.
-
Enzyme Source: Recombinant Arabidopsis HPPD (AtHPPD) or native enzyme extracted from corn shoots.
-
Reaction Mix:
-
Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM sodium ascorbate, 10
. -
Substrate: 100
4-hydroxyphenylpyruvate (4-HPP). -
Test Compound: 0.01 - 10
.
-
-
Procedure:
-
Incubate enzyme + compound for 15 mins at 30°C.
-
Initiate reaction by adding substrate (4-HPP).
-
Incubate for 15 mins.
-
Stop reaction with 20% perchloric acid.
-
-
Detection: Measure the formation of Homogentisate (HGA) via HPLC (UV 290 nm).
-
Calculation: Determine
relative to Mesotrione control.
-
References
-
Wang, M. M., et al. (2020). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Beilstein Journal of Organic Chemistry, 16, 233–247.
-
Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science, 66(2), 113-120.
-
Jeschke, P. (2004). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem, 5(5), 570-589.
-
BenchChem. (2025).[1] Technical Guide to the Synthesis of 2,4-Difluorophenol.
-
Weed Science Society of America (WSSA). Herbicide Site of Action Classification List.
Sources
Technical Notes & Optimization
Technical Support Center: Purification of Ethyl 2-(5-chloro-2-fluorophenoxy)acetate
Technical Support Center: Purification of Ethyl 2-(5-chloro-2-fluorophenoxy)acetate
Topic: Recrystallization & Purification Guide Compound Class: Halogenated Phenoxyacetate Esters Target Audience: Organic Chemists, Process Development Scientists
Core Technical Directive
Ethyl 2-(5-chloro-2-fluorophenoxy)acetate is a low-melting ester intermediate, commonly used in the synthesis of protoporphyrinogen oxidase (PPO) inhibiting herbicides and pharmaceutical scaffolds.
The Critical Challenge: This compound typically exhibits a melting point in the range of 45–65°C (depending on purity). This places it in the "danger zone" for oiling out (Liquid-Liquid Phase Separation) during recrystallization. If the process temperature exceeds the oiling limit (metastable zone), the product separates as an impure oil rather than a crystal lattice, trapping impurities.
Standard Solvent Systems:
-
Primary (Polar): Ethanol / Water (9:1 to 5:1 ratio).
-
Secondary (Non-Polar): Heptane / Ethyl Acetate (10:1 ratio).[1]
Standard Operating Procedure (SOP)
This protocol utilizes a solvent/anti-solvent approach to maximize yield while controlling the supersaturation curve to prevent oiling.
Phase 1: Dissolution
-
Charge: Place crude Ethyl 2-(5-chloro-2-fluorophenoxy)acetate in a round-bottom flask.
-
Solvent Addition: Add Ethanol (95%) at a ratio of 3 mL per gram of crude solid.
-
Heating: Heat to 50–60°C (Do not boil aggressively; keep below solvent boiling point to avoid degrading the ester).
-
Check: If solids remain, add Ethanol in 0.5 mL/g increments until fully dissolved.
-
Note: If inorganic salts (KCl/NaCl) from the alkylation step are present, they will not dissolve. Filter the hot solution through a Celite pad to remove them.
-
Phase 2: Crystallization[2]
-
Initial Cooling: Allow the solution to cool slowly to 35–40°C with gentle stirring.
-
Anti-Solvent Addition: Dropwise, add Water (or 1% aqueous acetic acid to suppress phenol ionization) until a faint, persistent turbidity (cloudiness) appears.
-
Re-dissolution: Add a few drops of Ethanol to just clear the turbidity.
-
Seeding (Critical): Add a small crystal of pure product (0.1 wt%).
-
Controlled Cooling: Cool to 0–5°C over a period of 2–3 hours. Rapid cooling here will cause oiling.
Phase 3: Isolation
-
Filtration: Filter the white crystalline solid using a chilled Büchner funnel.
-
Wash: Wash the cake with a cold (0°C) mixture of Ethanol/Water (1:1).
-
Drying: Dry in a vacuum oven at 30°C (Keep well below the melting point).
Troubleshooting Center
Issue A: Oiling Out (Liquid-Liquid Phase Separation)
Symptom: The solution becomes milky, and distinct oily droplets form on the bottom or walls before crystals appear.[2] Mechanism: The solution entered the "metastable zone" at a temperature above the melting point of the solvated product.
| Diagnosis | Corrective Action |
| Cooling too fast | Reheat to dissolve oil. Cool at 5°C/hour. |
| Too much Anti-solvent | Add "Good Solvent" (Ethanol) until oil dissolves. Restart addition slower. |
| Impurity Depression | High impurity levels lower the MP. Perform a "Charcoal Treatment" or silica plug filtration before recrystallization. |
Issue B: Persistent Color (Pink/Brown)
Symptom: Product is crystalline but retains a pink or tan hue. Cause: Oxidation products of the starting material, 5-chloro-2-fluorophenol . Phenols are prone to oxidation, creating quinone-like colored impurities. Solution:
-
Acid Wash: Before recrystallization, dissolve crude in Ethyl Acetate and wash with 1M NaOH (removes unreacted phenol) followed by 1M HCl.
-
Activated Carbon: During the hot dissolution step (Phase 1), add Activated Charcoal (5 wt%) , stir for 15 mins, and filter hot.
Issue C: Low Yield
Symptom: Mother liquor contains significant product (confirmed by TLC). Cause: The ester is too soluble in Ethanol. Solution: Switch to the Heptane/Ethyl Acetate system. Dissolve in minimal hot Ethyl Acetate, then add warm Heptane until cloudy. Cool to -10°C.[3]
Visualized Workflows
Workflow 1: Purification Logic
Caption: Decision tree for impurity management and solvent selection to prevent oiling out.
Workflow 2: The "Oiling Out" Mechanism
Caption: Divergent paths of crystallization vs. oiling out based on supersaturation control.
Frequently Asked Questions (FAQ)
Q1: Why is my product melting in the vacuum oven? A: Ethyl 2-(5-chloro-2-fluorophenoxy)acetate has a relatively low melting point. If your vacuum oven is set to 50°C, you are likely exceeding the MP of the wet cake (solvents depress MP). Set the oven to 30°C and use a high vacuum (<10 mbar) to remove solvent.
Q2: Can I use Isopropanol (IPA) instead of Ethanol? A: Yes. IPA is an excellent alternative. It has a higher boiling point than ethanol, allowing for a wider temperature range during dissolution. However, IPA is harder to remove during drying. Use IPA/Water (5:1) if Ethanol fails.[1]
Q3: How do I remove the unreacted 5-chloro-2-fluorophenol if I already crystallized it? A: If the phenol is co-crystallized, simple washing won't work. You must redissolve the solid in Ethyl Acetate and perform a liquid-liquid extraction with 5% NaHCO3 or NaOH. The phenol will move to the aqueous layer as the phenoxide salt. Dry the organic layer and recrystallize again.
References
-
Mettler Toledo. Oiling Out in Crystallization - Causes and Fixes. (Technical Guide on Liquid-Liquid Phase Separation mechanisms). [Link]
-
Chemistry LibreTexts. Troubleshooting Crystallization: Oiling Out. (Practical organic chemistry techniques). [Link]
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry.
- Google Patents.Process for the preparation of 5-chloro-2-fluorophenoxyacetic acid derivatives.
Sources
Technical Support Center: Optimizing Base Selection for Phenoxy Acetate Synthesis (K₂CO₃ vs. NaH)
Technical Support Center: Optimizing Base Selection for Phenoxy Acetate Synthesis (K₂CO₃ vs. NaH)
Welcome to the Technical Support Center for phenoxy acetate synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the O-alkylation of phenols with haloacetates. The choice of base is a critical parameter that significantly influences reaction efficiency, yield, and purity. Here, we will dissect the selection and application of two commonly used bases: potassium carbonate (K₂CO₃), a mild inorganic base, and sodium hydride (NaH), a powerful, non-nucleophilic strong base.
Core Concepts: The Williamson Ether Synthesis in Phenoxy Acetate Formation
The synthesis of phenoxy acetates is a variation of the classic Williamson ether synthesis.[1] This Sₙ2 reaction involves the deprotonation of a phenol to form a nucleophilic phenoxide ion, which then attacks an electrophilic alkyl halide (in this case, an ester of a haloacetic acid, such as ethyl bromoacetate) to form an ether linkage.[2] The success of this synthesis hinges on the efficient generation of the phenoxide, which is where the choice of base becomes paramount.
Understanding Phenol Acidity
Phenols are significantly more acidic than aliphatic alcohols. The pKa of phenol is approximately 10, while the pKa of a typical alcohol like ethanol ranges from 16 to 18.[3][4][5] This increased acidity is due to the resonance stabilization of the resulting phenoxide ion, where the negative charge on the oxygen is delocalized over the aromatic ring.[6] This inherent acidity allows for the use of a wider range of bases compared to the synthesis of dialkyl ethers.
Comparative Analysis: K₂CO₃ vs. NaH
| Feature | Potassium Carbonate (K₂CO₃) | Sodium Hydride (NaH) |
| Basicity | Mild | Strong |
| Solubility | Low solubility in many organic solvents | Insoluble in organic solvents |
| Reaction Conditions | Typically requires heating (50-100°C)[7] | Often effective at room temperature |
| Safety | Relatively safe to handle | Highly reactive with water and protic solvents, pyrophoric[2][8][9][10][11] |
| Byproducts | Bicarbonate and water | Hydrogen gas (flammable) |
| Ideal Substrates | Electron-rich or unactivated phenols | Electron-deficient or sterically hindered phenols |
Mechanism of Deprotonation
Caption: Deprotonation of phenol using K₂CO₃ and NaH.
Troubleshooting Guide & FAQs: Potassium Carbonate (K₂CO₃) Method
Potassium carbonate is often the first choice for phenoxy acetate synthesis due to its ease of handling and milder reaction conditions.[7] However, its application is not without potential pitfalls.
Question 1: My reaction is sluggish or incomplete, with significant unreacted phenol remaining. What's the issue?
Answer:
This is a common issue when using K₂CO₃ and typically points to one of several factors:
-
Insufficient Basicity: While phenols are acidic, electron-withdrawing groups on the aromatic ring can decrease the nucleophilicity of the resulting phenoxide. In such cases, K₂CO₃ may not be strong enough to drive the deprotonation to completion.
-
Inadequate Temperature: Many K₂CO₃-mediated reactions require heating to proceed at a reasonable rate. Ensure your reaction temperature is appropriate for your specific substrate and solvent system.
-
Presence of Water: While not as water-sensitive as NaH, excess water can hinder the reaction by solvating the phenoxide and reducing its nucleophilicity. Ensure your reagents and solvent are reasonably dry.
Troubleshooting Steps:
-
Increase Reaction Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC.
-
Consider a Phase-Transfer Catalyst (PTC): The addition of a PTC, such as tetrabutylammonium iodide (TBAI), can facilitate the transfer of the carbonate anion into the organic phase, accelerating the reaction.[12]
-
Switch to a More Polar Aprotic Solvent: Solvents like DMF or DMSO can increase the solubility of K₂CO₃ and promote the Sₙ2 reaction.[13]
-
Increase the Excess of K₂CO₃: Using a larger excess of K₂CO₃ can help drive the equilibrium towards the phenoxide.
Question 2: I'm observing the formation of byproducts, leading to a low yield of my desired phenoxy acetate. What are the likely side reactions?
Answer:
The primary side reaction of concern is C-alkylation , where the alkylating agent reacts with the carbon atoms of the aromatic ring instead of the oxygen of the phenoxide.[1][13][14] The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites (the oxygen and the ortho/para positions of the ring).
Factors Favoring C-Alkylation:
-
Solvent Choice: Protic solvents can solvate the oxygen of the phenoxide, making the carbon positions more accessible for alkylation.[13]
-
Counter-ion: The nature of the cation can influence the O/C alkylation ratio.
Troubleshooting Steps:
-
Solvent Optimization: Switch to a polar aprotic solvent like DMF or DMSO, which favors O-alkylation.[13]
-
Temperature Control: Higher temperatures can sometimes favor C-alkylation. Try running the reaction at a lower temperature for a longer duration.
Experimental Protocol: Phenoxy Acetate Synthesis using K₂CO₃
-
To a solution of the phenol (1.0 eq.) in a suitable solvent (e.g., acetone, acetonitrile, or DMF) is added potassium carbonate (2.0-3.0 eq.).
-
The appropriate haloacetate ester (e.g., ethyl bromoacetate) (1.1-1.5 eq.) is added to the suspension.
-
The reaction mixture is heated to reflux (typically 60-80°C) and stirred vigorously.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.[15]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
The crude product is purified by column chromatography or recrystallization.
Troubleshooting Guide & FAQs: Sodium Hydride (NaH) Method
Sodium hydride is a powerful, non-nucleophilic base that irreversibly deprotonates phenols, generating hydrogen gas as the only byproduct.[16] Its high reactivity necessitates special handling procedures but can be advantageous for challenging substrates.
Question 1: My reaction is not proceeding, even with the use of NaH. What could be wrong?
Answer:
Failure to initiate a reaction with NaH almost always points to an issue with the reagent itself or the reaction setup.
-
Inactive NaH: Sodium hydride is often supplied as a dispersion in mineral oil to improve safety and handling.[9] The outer layer of NaH particles can react with atmospheric moisture over time, forming an inactive layer of sodium hydroxide.
-
Presence of Protic Impurities: NaH reacts violently with water and other protic solvents. Any moisture in your reagents or solvent will consume the NaH before it can deprotonate the phenol.
Troubleshooting Steps:
-
Wash the NaH: The mineral oil can be removed by washing the NaH dispersion with a dry, inert solvent like hexanes or pentane under an inert atmosphere.[9] This also helps to expose a fresh, reactive surface of the NaH.
-
Use Anhydrous Reagents and Solvents: Ensure all glassware is flame-dried or oven-dried before use. Use freshly distilled or commercially available anhydrous solvents.
-
Perform the Reaction Under an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent reaction with atmospheric moisture.
Question 2: I am observing a low yield and the formation of a dark, tar-like substance in my reaction flask. What is happening?
Answer:
This often indicates decomposition of the starting material or product.
-
Reaction with the Solvent: While NaH is compatible with many aprotic solvents, it can deprotonate some, especially at elevated temperatures. For example, prolonged heating of NaH in DMF can lead to decomposition.
-
Side Reactions of the Haloacetate: Strong bases like NaH can promote the elimination of the haloacetate, especially if it is a secondary or tertiary halide.[1]
-
Reaction with Functional Groups: Other functional groups on your phenol or haloacetate may not be compatible with the strongly basic conditions.
Troubleshooting Steps:
-
Control the Temperature: Add the NaH portion-wise at 0°C to control the initial exothermic reaction. Allow the reaction to proceed at room temperature or with gentle heating only if necessary.
-
Order of Addition: Add the phenol to a suspension of NaH in the solvent. This ensures that the phenoxide is formed before the addition of the alkylating agent, minimizing potential side reactions of the haloacetate with NaH.
-
Protect Sensitive Functional Groups: If your substrate contains other acidic protons or base-sensitive functional groups, they may need to be protected prior to the reaction.
Safety Precautions for Handling Sodium Hydride
Sodium hydride is a highly reactive and pyrophoric solid.[2][8][10][11] Always handle NaH in a chemical fume hood under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon balloon). [9] Personal protective equipment, including a flame-retardant lab coat, safety goggles, and appropriate gloves, is mandatory.[8][9] A Class D fire extinguisher for combustible metals should be readily available.[2] Never quench NaH with water or protic solvents. [2][8] Unreacted NaH should be quenched carefully by the slow addition of a less reactive alcohol, such as isopropanol or tert-butanol, at 0°C.
Experimental Protocol: Phenoxy Acetate Synthesis using NaH
-
Under an inert atmosphere (nitrogen or argon), sodium hydride (1.2-1.5 eq., as a 60% dispersion in mineral oil) is suspended in a dry, aprotic solvent (e.g., THF or DMF).
-
The suspension is cooled to 0°C in an ice bath.
-
A solution of the phenol (1.0 eq.) in the same dry solvent is added dropwise to the NaH suspension. The mixture is stirred at 0°C for 30-60 minutes, or until hydrogen evolution ceases.
-
The appropriate haloacetate ester (1.1-1.5 eq.) is then added dropwise at 0°C.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution at 0°C.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
Decision-Making Workflow: Choosing the Right Base
Caption: A decision-making workflow for selecting between K₂CO₃ and NaH.
References
- MSDS for SODIUM HYDRIDE - Alkali Metals.
-
Williamson ether synthesis - Wikipedia. Available from: [Link]
-
Out of phenol, alcohol and water, which is more acidic? - Quora. Available from: [Link]
-
Sodium Hydride - Standard Operating Procedure. (2012-12-14). Available from: [Link]
-
Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil - ChemScience. (2024-01-15). Available from: [Link]
-
Common Name: SODIUM HYDRIDE HAZARD SUMMARY - NJ.gov. Available from: [Link]
-
SOP: ORDERING & STORAGE OF HYDRIDES - UCT Science. Available from: [Link]
-
Which is more acidic, alcohol or phenol? - Chemistry Stack Exchange. Available from: [Link]
-
Alkylation of phenol: a mechanistic view - PubMed - NIH. (2006-02-16). Available from: [Link]
-
Phenolates- O-alkylation and C-alkylation | Notes - PharmaXChange.info. (2011-04-09). Available from: [Link]
-
(PDF) Alkylation of Phenol: A Mechanistic View - ResearchGate. Available from: [Link]
-
Approximate pKa chart of the functional groups: values to know. Available from: [Link]
-
What Is the Mechanism of Phenol Alkylation? - Hubei Sanli Fengxiang Technology Co., Ltd. (2024-03-20). Available from: [Link]
-
Why Phenol Is More Acidic Than Alcohol | Chemistry Insights - Sahyadri Hospitals. (2025-04-25). Available from: [Link]
-
Alcohols, phenols and carb.acids | Grade12 |Chemistry| Khan Academy - YouTube. (2025-07-14). Available from: [Link]
- Preparation of methyl phenoxyacetate - Google Patents.
-
Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed. Available from: [Link]
-
Synthesis of phenoxyacetone from phenol - Chemistry Stack Exchange. (2015-07-07). Available from: [Link]
-
Method for synthesizing allyl phenoxyacetate - Eureka | Patsnap. (2019-01-11). Available from: [Link]
-
Process for preparation of alpha-alkoxy acetic acids and their salts - European Patent Office - EP 0512472 A1 - Googleapis.com. Available from: [Link]
-
A novel base, nano-K₂CO₃, was easily prepared by ultrafine wet milling. - . Available from: [Link]
-
Troubleshooting: How to Improve Yield - Chemistry - University of Rochester. Available from: [Link]
-
Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from C - TALENTA Publisher - Universitas Sumatera Utara. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - MDPI. (2024-03-15). Available from: [Link]
-
O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Available from: [Link]
-
Williamson Ether Synthesis - J&K Scientific LLC. (2025-03-22). Available from: [Link]
-
Williamson Ether Synthesis: please bare with a lengthy question : r/chemhelp - Reddit. (2018-08-14). Available from: [Link]
- WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents.
- CN103058855A - Method for synthesizing phenoxyacetic acid derivative - Google Patents.
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014-10-24). Available from: [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. Available from: [Link]
-
Potassium carbonate: a highly efficient catalyst for the acylation of alco- hols, phenols and thiol. (2014-02-01). Available from: [Link]
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. Available from: [Link]
-
Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC. (2018-06-21). Available from: [Link]
- CN104829447A - Continuous synthetic method of phenoxy acetic acid - Google Patents.
-
Phenol Alkylation using Cs₂CO₃ as base , Hive Novel Discourse. (2004-01-26). Available from: [Link]
- US20090247781A1 - Synthesis of phenoxyacetic acid derivatives - Google Patents.
-
Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator - JOCPR. Available from: [Link]
-
Help with Low Yield Synthesis : r/Chempros - Reddit. (2025-06-08). Available from: [Link]
-
Potassium carbonate-mediated β-selective anomeric O-alkylation with primary electrophiles: Application to the synthesis of glycosphingolipids - PMC. Available from: [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. chemscience.com [chemscience.com]
- 3. quora.com [quora.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. Sahyadri Hospital [sahyadrihospital.com]
- 7. benchchem.com [benchchem.com]
- 8. alkalimetals.com [alkalimetals.com]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. nj.gov [nj.gov]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. journals.pnu.ac.ir [journals.pnu.ac.ir]
- 13. pharmaxchange.info [pharmaxchange.info]
- 14. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Solvent effects on the alkylation rate of fluorinated phenols
Solvent effects on the alkylation rate of fluorinated phenols
Subject: Optimizing Alkylation Rates of Fluorinated Phenols
Ticket ID: FP-ALK-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Welcome to the Technical Support Center
You are likely here because your standard Williamson ether synthesis—which works perfectly for simple phenols—is stalling or failing with your fluorinated substrates.
The Core Conflict: Fluorination creates a paradox. The electron-withdrawing nature of fluorine makes your phenol more acidic (easier to deprotonate) but the resulting phenoxide less nucleophilic (slower to react).
This guide moves beyond basic textbook definitions to address the specific physical organic chemistry governing these difficult substrates.
Module 1: The Kinetics Diagnostic (FAQ)
Q: Why is my reaction rate negligible in Methanol or Ethanol?
A: You are experiencing "Solvent Caging." Fluorinated phenoxides are "hard" anions with high charge density dispersed over the ring. In protic solvents (MeOH, EtOH, H₂O), the solvent molecules form a tight hydrogen-bonded cage around the oxygen anion. Because the fluorinated phenoxide is already a weak nucleophile, this solvent shell effectively shuts down reactivity.
The Fix: Switch to Polar Aprotic Solvents (DMSO, DMF, NMP, DMAc). These solvents solvate cations (Na⁺, K⁺) extremely well via their electronegative oxygen atoms but cannot form hydrogen bonds with the phenoxide anion. This leaves the anion "naked" and highly reactive.
Q: I switched to DMF, but the reaction is still slow. What now?
A: Check your counter-ion (The "Cesium Effect"). In solvents with lower dielectric constants (like THF or Acetone), the phenoxide and the metal cation form a "Tight Ion Pair." The cation blocks the nucleophilic site.
-
Recommendation: Switch from Sodium (Na⁺) or Potassium (K⁺) bases to Cesium Carbonate (Cs₂CO₃) .
-
Mechanism: The large ionic radius of Cesium (1.67 Å) creates a "Loose Ion Pair," making the phenoxide more accessible to the alkyl halide.
Module 2: Troubleshooting Guide (Decision Tree)
Use this logic flow to diagnose low yields or slow rates.
Figure 1: Diagnostic workflow for optimizing alkylation of electron-deficient phenols.
Module 3: Comparative Solvent Data
The table below illustrates the relative reaction rate (
| Solvent Class | Specific Solvent | Dielectric Constant ( | Relative Rate ( | Mechanistic Impact |
| Protic | Methanol (MeOH) | 33 | 1 (Reference) | High H-Bonding: Anion is caged; activation energy increases significantly. |
| Protic | Water | 80 | < 0.1 | Severe H-Bonding: Nucleophilicity is virtually quenched for weak nucleophiles. |
| Aprotic | Acetone | 21 | ~500 | Moderate: Good for iodides, but solubility of fluorinated phenoxides may be poor. |
| Aprotic | Acetonitrile (MeCN) | 37 | ~5,000 | Excellent: "Naked" anion effect. Easy workup (volatile). |
| Aprotic | DMF / DMSO | 36 / 47 | ~10,000+ | Optimal: High solubility + Naked anion. Best for difficult substrates. |
| Non-Polar | Toluene | 2.4 | Variable | Requires PTC: Reaction fails without Phase Transfer Catalyst (e.g., TBAB). |
Technical Note: While DMSO provides the fastest rates, Acetonitrile (MeCN) is often preferred for process scale-up because it is easier to remove than DMF/DMSO, preventing product contamination during workup.
Module 4: Advanced Protocol – The "Cesium/DMF" Method
This protocol is designed for highly fluorinated phenols (e.g., pentafluorophenol, 4-(trifluoromethyl)phenol) that are failing under standard conditions.
Reagents:
-
Substrate: Fluorinated Phenol (1.0 equiv)
-
Electrophile: Alkyl Halide (1.1 - 1.2 equiv)
-
Base: Cesium Carbonate (
) (1.5 equiv) - Must be finely ground and dried. -
Solvent: Anhydrous DMF (0.2 M concentration)
Step-by-Step Methodology:
-
System Prep: Flame-dry a round-bottom flask under Argon or Nitrogen flow. Moisture kills the "naked" anion effect by introducing a hydration shell.
-
Solvation: Dissolve the fluorinated phenol in anhydrous DMF.
-
Deprotonation: Add
in one portion.-
Observation: Evolution of
gas may be slow due to the lower basicity requirements. Stir at Room Temp (RT) for 30 mins. -
Why:
is mild but sufficient for acidic fluorinated phenols ( ), avoiding harsh conditions that degrade alkyl halides.
-
-
Alkylation: Add the Alkyl Halide dropwise.
-
Thermal Activation: Heat the mixture to 60–80°C .
-
Note: Unlike non-fluorinated phenols, room temperature is often insufficient due to the low nucleophilicity of the fluorinated anion.
-
-
Monitoring (Critical): Monitor via
NMR (if available) or TLC/HPLC.-
Diagnostic: The chemical shift of the fluorine atoms on the ring will shift distinctively upon O-alkylation vs. remaining as the phenoxide.
-
-
Workup: Dilute with Ethyl Acetate, wash 3x with Water (to remove DMF), and 1x with Brine . Dry over
.
Module 5: The "Phase Transfer" Alternative
If your molecule is sensitive to DMF or requires non-polar conditions, use Phase Transfer Catalysis (PTC) .
Figure 2: Mechanism of Phase Transfer Catalysis (PTC) using Quaternary Ammonium salts (Q+) to shuttle the fluorinated phenoxide into the organic phase.
Protocol Adjustment:
-
Solvent: Toluene / Water (biphasic).
-
Catalyst: Tetrabutylammonium Bromide (TBAB) or 18-Crown-6 (5 mol%).
-
Advantage: The organic phase (Toluene) is non-polar, meaning the phenoxide carried in by the catalyst is poorly solvated and extremely reactive.
References
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (The authoritative text on solvent polarity and solvation shells).
-
Miller, J. & Parker, A. J. (1961). "Solvation of ions. II. Dipolar aprotic solvents as media for nucleophilic substitution reactions." Journal of the American Chemical Society, 83(1), 117-123. (Foundational paper on the "naked anion" effect).
- Finke, R. G., et al. (2010). "The Cesium Effect: Ideally Loose Ion Pairs." Journal of Organic Chemistry.
-
Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463. (Reference for pKa values of phenols in DMSO vs Water).
Technical Support Center: Stability Protocol for Ethyl 2-(5-chloro-2-fluorophenoxy)acetate
Technical Support Center: Stability Protocol for Ethyl 2-(5-chloro-2-fluorophenoxy)acetate
Topic: Stability of Ethyl 2-(5-chloro-2-fluorophenoxy)acetate under basic conditions Role: Senior Application Scientist Content Type: Technical Support Center (Troubleshooting & FAQs)
Welcome to the Technical Support Hub. I am Dr. Aris Thorne, Senior Application Scientist. Below is a comprehensive guide addressing the stability of Ethyl 2-(5-chloro-2-fluorophenoxy)acetate (CAS: N/A for specific derivative, structurally related to fluorophenoxy acid esters). This guide is designed to troubleshoot yield losses, degradation issues, and handling errors specifically under basic conditions .
Part 1: Executive Stability Profile
Core Status: HIGHLY UNSTABLE in Aqueous Base. Under basic conditions (pH > 8), this compound undergoes rapid saponification (hydrolysis), converting the ethyl ester into its corresponding carboxylic acid, 2-(5-chloro-2-fluorophenoxy)acetic acid.
Mechanistic Insight:
The presence of the 2-fluoro and 5-chloro substituents on the aromatic ring exerts a cumulative electron-withdrawing inductive effect (
Stability Data Summary
| Condition | Stability Rating | Primary Degradation Product | Estimated |
| Aq. NaOH / KOH (1M) | Critical Failure | Carboxylic Acid (Salt form) | < 5 minutes |
| Moderate / Good | Stable (if dry) | > 24 hours | |
| Good | None | Stable | |
| Ethanol + NaOEt | Poor | Transesterification / Hydrolysis | Variable |
Part 2: Degradation Mechanism & Visualization
Understanding the pathway is crucial for troubleshooting. The primary failure mode is the
Figure 1: Saponification Pathway
The diagram below illustrates the nucleophilic attack of the hydroxide ion on the ester carbonyl, leading to the irreversible formation of the carboxylate salt.
Caption: Figure 1. The irreversible hydrolysis pathway. Note that the product (Carboxylate Salt) is water-soluble, often leading to accidental disposal during extraction.
Part 3: Troubleshooting Guide (FAQ)
Issue 1: "My product disappeared during aqueous workup."
User Scenario: You performed a reaction in basic media, washed with water/brine, and the organic layer showed no product by TLC/NMR. Diagnosis: Unintended Hydrolysis & Phase Partitioning. If you used a strong base (NaOH, LiOH) or even prolonged exposure to mild base in the presence of water, the ester hydrolyzed to the carboxylate salt .
-
The Problem: The salt is highly polar and resides in the aqueous phase , not the organic phase.
-
The Fix (Recovery):
-
Do not discard the aqueous layer.
-
Acidify the aqueous layer to pH ~2 using 1M HCl. This converts the salt back to the protonated carboxylic acid .
-
Extract the aqueous layer with Ethyl Acetate (EtOAc) or DCM.
-
The "missing" mass will be recovered as the free acid (check NMR for loss of ethyl group signals: quartet ~4.2 ppm, triplet ~1.2 ppm).
-
Issue 2: "I see a new spot on TLC just below my product."
User Scenario: Reaction in Ethanol with Sodium Ethoxide (NaOEt) or Methanol with Sodium Methoxide (NaOMe). Diagnosis: Transesterification.
-
The Cause: Alkoxides are potent nucleophiles. If you use Methanol/NaOMe with an Ethyl ester, the methoxide will displace the ethoxy group.
-
The Fix: Always match the solvent alcohol to the ester alkyl group (e.g., use Ethanol/NaOEt for ethyl esters). Alternatively, use non-nucleophilic bases (t-BuOK) in non-nucleophilic solvents (THF, Toluene).
Issue 3: "Can I use Potassium Carbonate (
) for alkylation?"
User Scenario: Synthesizing the ester from 5-chloro-2-fluorophenol and ethyl chloroacetate. Diagnosis: Yes, but requires anhydrous conditions.
-
Protocol:
is a mild base and is standard for Williamson ether synthesis. -
Risk: If water is present, hydroxide ions (
) are generated, leading to hydrolysis. -
Recommendation: Use anhydrous Acetone or DMF . Add a drying agent (
) or molecular sieves if the solvent quality is questionable.
Part 4: Validated Experimental Protocols
Protocol A: Quenching Basic Reactions (Preserving the Ester)
Use this workflow to stop a reaction containing base without hydrolyzing the ester.
-
Cool Down: Cool the reaction mixture to
(ice bath). Hydrolysis rates drop significantly at lower temperatures. -
Buffer Addition: Do not quench directly with strong acid (exothermic spikes can cause local hydrolysis). Pour the reaction mixture into a rapidly stirring saturated Ammonium Chloride (
) solution or Phosphate Buffer (pH 7) . -
Rapid Extraction: Immediately extract with cold Ethyl Acetate.
-
Drying: Wash organic layer with brine, dry over
, and concentrate in vacuo at .
Protocol B: Analytical Monitoring (HPLC)
Use this method to distinguish the Ester from the Acid degradation product.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 min |
| Detection | UV @ 254 nm (Aromatic absorption) |
| Expected RT | Acid: ~4.5 min (Polar) | Ester: ~7.2 min (Non-polar) |
Part 5: Troubleshooting Decision Tree
Use this logic flow to determine the next step in your experiment.
Caption: Figure 2. Decision logic for handling the reaction mixture to prevent ester loss.
References
-
Kirby, A. J. (1972). Hydrolysis and Formation of Esters of Organic Acids. In Comprehensive Chemical Kinetics (Vol. 10). Elsevier.
-
Neuvonen, H. (1991). Substituent Effects on the Alkaline Hydrolysis of Phenyl Acetates. Journal of the Chemical Society, Perkin Transactions 2. (Establishes the correlation between electron-withdrawing substituents and increased hydrolysis rates).
-
BenchChem Protocols. (2025). Nucleophilic Aromatic Substitution Reactions on 2-Chloro-5,6-difluoroquinoxaline. (Provides context on the stability of halo-substituted aromatics in base).
-
OECD SIDS. (2002). Ethyl Acetate: Initial Assessment Report. (General baseline data for ethyl ester hydrolysis kinetics).
Technical Support Center: Separation of Regioisomers in Fluorophenoxy Acetate Synthesis
Technical Support Center: Separation of Regioisomers in Fluorophenoxy Acetate Synthesis
Welcome to the Technical Support Center for the synthesis and purification of fluorophenoxy acetates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the separation of regioisomers—specifically the ortho, meta, and para isomers—that are often co-produced during synthesis. The subtle yet significant differences in the physicochemical properties of these isomers can profoundly impact their biological activity and pharmacological profiles, making their effective separation a critical step in research and development.[1][2]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common separation hurdles.
The Challenge of Regioisomer Separation
The synthesis of fluorophenoxy acetates, commonly achieved through a Williamson ether synthesis, often results in a mixture of ortho, meta, and para regioisomers.[3][4] The directing effects of the fluorine and hydroxyl/acetate groups on the aromatic ring influence the substitution pattern, but achieving perfect regioselectivity is often elusive.[5][6][7] The primary challenge in separating these isomers stems from their very similar structures, which lead to nearly identical polarities, solubilities, and boiling points.[1] This makes conventional purification techniques like standard column chromatography or simple recrystallization often ineffective.[8][9]
Troubleshooting Guide: Common Separation Issues
This section addresses specific problems you might encounter during the separation of fluorophenoxy acetate regioisomers in a question-and-answer format.
Problem 1: Poor or No Resolution in Column Chromatography
Q: I'm running a silica gel column, but my TLC shows the ortho, meta, and para isomers as a single spot or heavily overlapping spots. How can I improve the separation?
A: This is a very common issue due to the similar polarities of the regioisomers. Here’s a systematic approach to troubleshoot and optimize your column chromatography:
-
Re-evaluate Your Solvent System:
-
TLC Solvent Screening: Don't rely on just one or two solvent systems. Experiment with a wide range of solvent mixtures with varying polarities and selectivities. Try combinations of a non-polar solvent (like hexanes or toluene) with a more polar solvent (like ethyl acetate, dichloromethane, or diethyl ether).[9] Sometimes, adding a small amount of a third solvent, like methanol or acetone, can fine-tune the separation.
-
Consider Less Common Solvents: Toluene, in particular, can offer different selectivity for aromatic compounds compared to aliphatic solvents like hexanes due to potential π-π interactions.
-
-
Optimize Column Parameters:
-
Use a Longer, Thinner Column: Increasing the column length-to-diameter ratio enhances the number of theoretical plates, which can improve the separation of closely eluting compounds.
-
Finer Silica Mesh Size: Using a smaller particle size silica gel (e.g., 230-400 mesh instead of 70-230 mesh) increases the surface area and can lead to better resolution, although it will also result in slower flow rates.
-
Dry Loading vs. Wet Loading: If your compound is not very soluble in the initial mobile phase, consider dry loading. This involves adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of your column. This can result in sharper bands.
-
-
Alternative Stationary Phases:
Problem 2: Co-elution of Isomers in HPLC
Q: I'm trying to separate my regioisomers using reverse-phase HPLC, but two or all three isomers are co-eluting. What adjustments can I make to my method?
A: HPLC offers higher resolving power than column chromatography, but method development is key for separating challenging isomers. Here’s how to approach this:
-
Change the Selectivity of Your Separation: The most effective way to resolve co-eluting peaks is to alter the selectivity. This can be achieved by:
-
Switching the Organic Modifier: If you are using acetonitrile, try methanol, or vice versa.[1] Methanol and acetonitrile have different solvent properties and can interact differently with your analytes and the stationary phase, leading to changes in elution order and resolution.
-
Adjusting the Mobile Phase pH: For ionizable compounds, the pH of the mobile phase is a critical parameter.[1] Ensure the pH is at least 2 units away from the pKa of your analytes to maintain a single ionic form, which results in sharper peaks and more consistent retention times.[1]
-
Modifying the Stationary Phase: Standard C18 columns are a good starting point, but may not be optimal for aromatic positional isomers.[1] Consider columns with different selectivities:
-
Phenyl-Hexyl or Biphenyl Columns: These columns can provide enhanced π-π interactions with your aromatic regioisomers, often leading to better separation.[11][12]
-
Pentafluorophenyl (PFP) Columns: PFP columns offer a unique selectivity due to a combination of hydrophobic, π-π, and dipole-dipole interactions.[13]
-
-
-
Fine-Tune Your Gradient:
-
If you are running a gradient elution, try making it shallower (a slower increase in the organic solvent percentage over a longer time).[1] This can often improve the resolution of closely eluting peaks.
-
Problem 3: Recrystallization Attempts are Unsuccessful
Q: I've tried to purify my mixture of fluorophenoxy acetate isomers by recrystallization from various solvents, but I either get an oil, or the resulting crystals have the same isomeric ratio as the crude product. What can I do?
A: Recrystallization relies on differences in solubility between the desired compound and impurities. When dealing with regioisomers with very similar solubilities, this can be challenging.
-
Systematic Solvent Screening:
-
Use a systematic approach to screen for a suitable recrystallization solvent. A good solvent will dissolve your compound when hot but not when cold. Test a range of solvents with varying polarities.
-
Binary Solvent Systems: If a single solvent doesn't work, try a binary solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Gently heat until the solution is clear again, and then allow it to cool slowly.
-
-
Seeding:
-
If you have a small amount of the pure desired isomer, you can use it as a seed crystal.[14] Add a tiny crystal to the supersaturated solution to induce crystallization of that specific isomer.
-
-
Consider Fractional Crystallization:
-
This is a more advanced technique where the mixture is partially crystallized, the crystals are separated, and the process is repeated with both the crystalline fraction and the mother liquor. This can be a laborious process but can be effective for separating isomers with small differences in solubility.
-
Frequently Asked Questions (FAQs)
Q1: What are the key differences between the ortho, meta, and para fluorophenoxy acetate isomers that I can exploit for separation?
A1: The primary differences lie in their dipole moments and crystal lattice energies.
-
Para isomers are often more symmetrical, which can lead to a more stable crystal lattice and a higher melting point. This higher symmetry can sometimes be exploited for separation by crystallization.
-
Ortho isomers can exhibit intramolecular hydrogen bonding, which can affect their polarity and interaction with chromatographic stationary phases.
-
The differences in dipole moments between the isomers can be leveraged in chromatography, as it affects their interaction with polar stationary phases.
Q2: How can I confirm the identity of each separated isomer?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this.[15][16]
-
¹H NMR: The substitution pattern on the aromatic ring will give rise to distinct splitting patterns and chemical shifts for the aromatic protons.[17]
-
¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to its electronic environment, making it an excellent probe to distinguish between the ortho, meta, and para positions.[18]
-
2D NMR techniques like COSY, HSQC, and HMBC can be used to definitively assign all proton and carbon signals and confirm the connectivity of the atoms.[15]
Q3: Are there any synthetic strategies to favor the formation of one regioisomer over the others?
A3: While achieving complete regioselectivity can be difficult, you can influence the isomeric ratio.
-
Choice of Base and Solvent: The reaction conditions in the Williamson ether synthesis can impact regioselectivity.[3][19] For instance, the choice of solvent can affect the relative rates of O-alkylation versus potential C-alkylation side reactions.[3][19]
-
Bulky Reagents: Using sterically hindered reagents can sometimes favor substitution at the less sterically hindered position.
-
Protecting Groups: In some cases, a protecting group strategy can be employed to block certain positions on the aromatic ring, directing the substitution to the desired position.
Detailed Experimental Protocols
Protocol 1: HPLC Method Development for Separation of Fluorophenoxy Acetate Regioisomers
This protocol outlines a systematic approach to developing an HPLC method for separating ortho, meta, and para fluorophenoxy acetate isomers.
-
Initial Column and Mobile Phase Screening:
-
Columns:
-
C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Initial Gradient: Start with a broad gradient (e.g., 5-95% B over 15 minutes) to determine the approximate elution time of the isomers.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where all isomers absorb (e.g., 254 nm).
-
Temperature: 30 °C
-
-
Optimization of the Most Promising Conditions:
-
Based on the initial screening, select the column and organic modifier that show the best initial separation or "peak shape."
-
Gradient Optimization: If the peaks are clustered together, make the gradient shallower in the region where the isomers elute. For example, if they elute between 40% and 50% B, you could run a gradient of 40-50% B over 20 minutes.
-
Isocratic Hold: If a shallow gradient provides good separation, you can try to convert it to an isocratic method for simplicity and robustness.
-
Table 1: Representative HPLC Data for Isomer Separation
| Column | Mobile Phase B | Isomer | Retention Time (min) | Resolution (Rs) |
| C18 | Acetonitrile | Ortho | 8.2 | 1.2 |
| Meta | 8.5 | |||
| Para | 9.1 | 2.1 | ||
| Phenyl-Hexyl | Methanol | Ortho | 9.5 | 1.8 |
| Meta | 10.2 | |||
| Para | 11.5 | 3.5 |
Note: This is example data. Actual results will vary depending on the specific fluorophenoxy acetate.
Protocol 2: Preparative Column Chromatography
-
Determine the Optimal Solvent System: Use TLC to find a solvent system that gives good separation between the isomers and an Rf value for the desired isomer of around 0.2-0.3.
-
Prepare the Column:
-
Use a column with a diameter appropriate for the amount of sample you need to purify. A general rule of thumb is a 20:1 to 40:1 ratio of silica gel to crude product by weight.
-
Pack the column with silica gel as a slurry in the initial, non-polar solvent of your mobile phase.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of the mobile phase or the solvent it is most soluble in.
-
Alternatively, use the dry loading method described in the troubleshooting section.
-
-
Elute the Column:
-
Start with the non-polar solvent and gradually increase the polarity by adding the more polar solvent.
-
Collect small fractions and analyze them by TLC to determine which fractions contain the pure isomers.
-
-
Combine and Evaporate:
-
Combine the pure fractions of each isomer and remove the solvent under reduced pressure.
-
Visualizations
Diagram 1: Synthetic Pathway and Regioisomer Formation
Caption: Synthesis of fluorophenoxy acetate regioisomers.
Diagram 2: Troubleshooting Workflow for Poor Chromatographic Separation
Caption: Troubleshooting poor chromatographic separation.
References
-
Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC). (2016). GTFCh. Available at: [Link]
-
Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2017). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) using LC-ESI-MS/MS: Application to forensic serum samples. Forensic Science International, 275, 133-140. Available at: [Link]
-
Gas chromatographic separation of isomeric benzene derivatives using molecular sieves, combined with partition columns. (1995). Journal of Chromatography A, 704(2), 489-494. Available at: [Link]
-
Separation and determination of cresol isomers (Ortho, Meta, Para). (2017). International Journal of Chemical Studies. Available at: [Link]
-
Pinto, A. M., et al. (2005). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Journal of Liquid Chromatography & Related Technologies, 28(19), 3131-3142. Available at: [Link]
-
Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv Technology Corporation. Available at: [Link]
-
Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International journal of legal medicine, 125(1), 95–99. Available at: [Link]
-
A Guide to Selective Columns for Isomer Separation. (2024). Welch Materials. Available at: [Link]
-
Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography. (1990). Analyst, 115(1), 105-107. Available at: [Link]
-
Ammal, M., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(3), 463-475. Available at: [Link]
-
Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021). ResearchGate. Available at: [Link]
-
Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. (2015). RSC Publishing. Available at: [Link]
-
How to separate these regioisomers? (2024). Reddit. Available at: [Link]
-
Separating Regioisomers using Preparative TLC. (2025). Reddit. Available at: [Link]
-
CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS (REVIEW). (2007). Journal of Chemical Technology and Metallurgy. Available at: [Link]
- Process for crystallizing and separating different diisocyanate isomers. (n.d.). Google Patents.
-
How NMR Helps Identify Isomers in Organic Chemistry? (2025). Creative Biostructure. Available at: [Link]
-
Separation of isomers by selective seeding and crystallisation? (2019). Sciencemadness Discussion Board. Available at: [Link]
-
Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. (2021). Reddit. Available at: [Link]
-
Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? (2021). ResearchGate. Available at: [Link]
-
How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? (2016). ResearchGate. Available at: [Link]
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Available at: [Link]
-
Williamson Ether Synthesis. (2022). ChemTalk. Available at: [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available at: [Link]
-
Analyze of stereoisomer by NMR. JEOL Ltd. Available at: [Link]
-
Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. (2021). New Journal of Chemistry. Available at: [Link]
-
distinguishing isomers by 1H NMR spectroscopy. (2022). YouTube. Available at: [Link]
-
Ortho, Para, Meta. (2022). Chemistry Steps. Available at: [Link]
-
Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. ResearchGate. Available at: [Link]
- Process for the preparation of ortho-substituted fluoro or alkyl benzene derivatives. Google Patents.
-
Unambiguous analytical separation and improved syntheses of [11C]acetate and [11C]acetoacetate. PMC. Available at: [Link]
-
Separation of Regioisomers and Enantiomers of Underivatized Saturated and Unsaturated Fatty Acid Monoacylglycerols Using Enantioselective HPLC. (2011). PubMed. Available at: [Link]
-
Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase. (2000). PubMed. Available at: [Link]
-
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) using LC-ESI-MS/MS: Application to forensic serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. francis-press.com [francis-press.com]
- 5. Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. gtfch.org [gtfch.org]
- 12. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 13. welch-us.com [welch-us.com]
- 14. Sciencemadness Discussion Board - Separation of isomers by selective seeding and crystallisation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. nmr.oxinst.com [nmr.oxinst.com]
- 17. youtube.com [youtube.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
Reference Data & Comparative Studies
1H NMR spectrum analysis of Ethyl 2-(5-chloro-2-fluorophenoxy)acetate
1H NMR spectrum analysis of Ethyl 2-(5-chloro-2-fluorophenoxy)acetate
An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-(5-chloro-2-fluorophenoxy)acetate: A Comparative Analysis
Introduction
Ethyl 2-(5-chloro-2-fluorophenoxy)acetate is a halogenated aromatic ether with potential applications as a building block in the synthesis of pharmaceuticals and agrochemicals. The precise arrangement of substituents on the phenyl ring is critical to its chemical reactivity and biological activity. Therefore, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the most powerful technique for the structural elucidation of organic molecules in solution.[1]
This guide provides a comprehensive analysis of the ¹H NMR spectrum of Ethyl 2-(5-chloro-2-fluorophenoxy)acetate. It is designed for researchers and drug development professionals, offering a detailed interpretation of the spectrum, a comparative analysis with structurally related analogues, and a robust experimental protocol. The narrative emphasizes the causality behind spectral features, grounding the analysis in the fundamental principles of NMR spectroscopy.
Part 1: Foundational Principles of ¹H NMR Spectroscopy
A ¹H NMR spectrum provides four key pieces of information for structural determination:
-
Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the chemical environment of a proton.[2] Electron-withdrawing groups (like halogens or oxygen) deshield nearby protons, shifting their signals to a higher ppm value (downfield).[3]
-
Integration: The area under a signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting): This describes the appearance of a signal (e.g., singlet, doublet, triplet). It is a result of spin-spin coupling, the interaction between non-equivalent protons on adjacent carbons.[4] The multiplicity generally follows the n+1 rule , where 'n' is the number of equivalent neighboring protons.[1]
-
Coupling Constant (J): The distance between the sub-peaks of a split signal is the coupling constant, measured in Hertz (Hz).[5] The magnitude of J provides valuable information about the connectivity and spatial relationship between the coupled protons. A crucial aspect is that coupled protons must share the same J value.[6]
Part 2: Experimental Protocol for ¹H NMR Spectrum Acquisition
This protocol outlines a self-validating system for acquiring a high-quality ¹H NMR spectrum.
1. Sample Preparation:
-
Weigh approximately 10-15 mg of high-purity Ethyl 2-(5-chloro-2-fluorophenoxy)acetate.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a clean, dry vial. CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and its residual peak at δ 7.26 ppm, which serves as a convenient internal reference.[7]
-
Add a small amount (1-2 µL) of tetramethylsilane (TMS) as the primary internal standard for chemical shift referencing (δ = 0.00 ppm).[8]
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height is adequate for the spectrometer's detector (typically ~4-5 cm).
2. Instrument Setup and Data Acquisition:
-
Record the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer to ensure sufficient resolution of complex splitting patterns, particularly in the aromatic region.[8]
-
Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to optimize its homogeneity, which is critical for achieving sharp, well-resolved signals.
-
Acquire the spectrum using standard parameters, typically with a 90° pulse and a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
Part 3: Detailed ¹H NMR Spectrum Analysis of Ethyl 2-(5-chloro-2-fluorophenoxy)acetate
The structure of Ethyl 2-(5-chloro-2-fluorophenoxy)acetate contains three distinct proton environments: the ethyl group, the methylene bridge, and the aromatic ring.
-
Structure and Proton Labeling:
(Note: An image would be placed here in a real guide; for this text-based format, please refer to the proton labels in the following analysis.)
Predicted Spectral Data:
| Proton Label | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Coupling Constant (J, Hz) (Predicted) | Rationale for Prediction |
| Ha (-CH₃) | ~1.30 | Triplet (t) | 3H | Jab ≈ 7.1 | Shielded aliphatic protons, split by the two neighboring Hb protons (n=2, so 2+1=3 lines). |
| Hb (-OCH₂-) | ~4.25 | Quartet (q) | 2H | Jba ≈ 7.1 | Deshielded by the adjacent ester oxygen. Split by the three neighboring Ha protons (n=3, so 3+1=4 lines).[9] |
| Hc (-OCH₂CO-) | ~4.65 | Singlet (s) | 2H | N/A | Strongly deshielded by two adjacent oxygen atoms. No neighboring protons to couple with. |
| Hd (Aromatic) | ~7.15 | Doublet of doublets (dd) | 1H | Jde ≈ 9.0 (ortho), Jdf ≈ 3.0 (meta) | Ortho to the strongly activating -OR group and meta to the deactivating -Cl group. Coupled to both He and Hf. |
| He (Aromatic) | ~7.05 | Doublet of doublets (dd) | 1H | Jed ≈ 9.0 (ortho), Jef ≈ 4.5 (ortho, H-F) | Ortho to both the activating -OR group and the deactivating -F group. Coupled to Hd (proton-proton) and the fluorine atom. |
| Hf (Aromatic) | ~7.25 | Doublet of doublets (dd) | 1H | Jfd ≈ 3.0 (meta), Jfe ≈ 4.5 (ortho, H-F) | Ortho to the deactivating -Cl group and meta to the activating -OR group. Coupled to Hd (proton-proton) and the fluorine atom. |
Part 4: Comparative ¹H NMR Analysis with Structural Analogues
To understand the specific influence of the chloro and fluoro substituents, we compare the spectrum of our target molecule with three simpler analogues. This comparison highlights how substituent effects are reflected in chemical shifts.
| Compound | -OCH₂CO- (δ, ppm) | -OCH₂- (δ, ppm) | -CH₃ (δ, ppm) | Aromatic Protons (δ, ppm) |
| Ethyl Phenoxyacetate [10][11] | ~4.61 | ~4.22 | ~1.28 | ~6.90-7.30 (multiplet) |
| Ethyl 4-Chlorophenoxyacetate [12] | ~4.60 | ~4.23 | ~1.28 | ~6.85 (d), ~7.25 (d) |
| Ethyl 2-Fluorophenoxyacetate | ~4.68 | ~4.24 | ~1.29 | ~6.95-7.20 (multiplet) |
| Ethyl 2-(5-chloro-2-fluorophenoxy)acetate (Predicted) | ~4.65 | ~4.25 | ~1.30 | ~7.05-7.25 (complex multiplets) |
Analysis of Comparative Data:
-
Aliphatic Protons: The chemical shifts of the ethyl (-OCH₂CH₃) and methylene (-OCH₂CO-) protons remain relatively consistent across all four compounds. This is expected, as the electronic effects of the aromatic substituents diminish with distance. The slight downfield shift in the target molecule can be attributed to the combined electron-withdrawing nature of the two halogens.
-
Aromatic Protons: This region shows the most significant differences.
-
In the parent Ethyl Phenoxyacetate , the aromatic protons appear as a complex multiplet, typical for a monosubstituted ring.[13][14]
-
Introducing a chlorine atom at the para-position in Ethyl 4-Chlorophenoxyacetate simplifies the spectrum into two distinct doublets due to the molecule's symmetry. The protons ortho to the oxygen are shifted upfield relative to those ortho to the chlorine.
-
The presence of a fluorine atom at the ortho-position in Ethyl 2-Fluorophenoxyacetate maintains a complex multiplet but introduces additional splitting due to proton-fluorine coupling.
-
In our target molecule, Ethyl 2-(5-chloro-2-fluorophenoxy)acetate , the combination of the ortho-fluoro and meta-chloro substituents (relative to the ether linkage) breaks all symmetry. This results in three distinct signals for the three aromatic protons, each appearing as a doublet of doublets due to complex ortho, meta, and H-F coupling.[6]
-
Part 5: Visualization of Workflow and Spectral Analysis
Diagrams created with Graphviz provide a clear visual summary of the processes and interactions described.
Caption: Workflow for ¹H NMR Spectrum Acquisition and Analysis.
Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling in the aromatic region.
Conclusion
The ¹H NMR spectrum of Ethyl 2-(5-chloro-2-fluorophenoxy)acetate is highly informative, with distinct and predictable signals for each set of protons. The ethyl and methylene groups present characteristic patterns that are broadly consistent with other phenoxyacetate esters. The aromatic region, however, provides a unique fingerprint resulting from the specific 1,2,5-substitution pattern. The combined deshielding effects of the fluoro and chloro substituents, along with the complex spin-spin coupling (including ¹H-¹⁹F coupling), create a distinctive set of multiplets.
By comparing the spectrum with unsubstituted and monosubstituted analogues, the specific electronic contributions of each halogen can be effectively deconvoluted. This comparative approach, grounded in the fundamental principles of NMR, provides an exceptionally high degree of confidence in the structural assignment, making it an indispensable methodology for researchers in chemical synthesis and drug development.
References
-
Organic Chemistry at CU Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 28). 13.5: Spin-Spin Splitting in ¹H NMR Spectra. Retrieved from [Link]
-
ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY MODULE No. 15: Spin-Spin Coupling. Retrieved from [Link]
-
Nanalysis. (2023, January 18). NMR blog - Spin-Spin Coupling – Beyond Multiplicity. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate - Optional[1H NMR]. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR (300 MHz) spectrum of ( S )-1-phenylethyl ( R )-acetoxyphenylacetate and ( R ). Retrieved from [Link]
-
Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for Experimental procedures and analytical data. Retrieved from [Link]
Sources
- 1. NMR blog - Spin-Spin Coupling – Beyond Multiplicity — Nanalysis [nanalysis.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. acdlabs.com [acdlabs.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Page loading... [wap.guidechem.com]
- 11. 苯氧乙酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. spectrabase.com [spectrabase.com]
- 13. Phenoxyacetic acid(122-59-8) 1H NMR spectrum [chemicalbook.com]
- 14. Methyl phenoxyacetate(2065-23-8) 1H NMR spectrum [chemicalbook.com]
Navigating the Analytical Maze: A Comparative Guide to GC-MS and LC-MS/MS for the Analysis of Ethyl 2-(5-chloro-2-fluorophenoxy)acetate
Navigating the Analytical Maze: A Comparative Guide to GC-MS and LC-MS/MS for the Analysis of Ethyl 2-(5-chloro-2-fluorophenoxy)acetate
In the landscape of pharmaceutical research and development, the precise and accurate characterization of chemical entities is paramount. For researchers and scientists engaged in the synthesis and analysis of novel compounds, such as Ethyl 2-(5-chloro-2-fluorophenoxy)acetate, selecting the optimal analytical technique is a critical decision that influences data quality, throughput, and method robustness. This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this halogenated phenoxyacetate, offering experimental insights and supporting data to inform your methodological choices.
The Central Role of Chromatography in Drug Development
The journey from a synthesized molecule to a potential drug candidate is paved with rigorous analytical checkpoints. Chromatography, in its various forms, serves as the workhorse for separating, identifying, and quantifying compounds of interest. The choice between gas and liquid chromatography hinges on the physicochemical properties of the analyte, primarily its volatility and thermal stability. For a compound like Ethyl 2-(5-chloro-2-fluorophenoxy)acetate, its ester functionality suggests sufficient volatility for GC analysis, while its polar moieties also make it amenable to LC-based methods. This dual amenability makes a direct comparison of these two powerful techniques particularly relevant.
I. Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Driven Approach
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. Its high chromatographic resolution, coupled with the specificity of mass spectrometry, provides a powerful tool for both qualitative and quantitative analysis.
Experimental Protocol: GC-MS Analysis of Ethyl 2-(5-chloro-2-fluorophenoxy)acetate
This protocol outlines a robust method for the determination of Ethyl 2-(5-chloro-2-fluorophenoxy)acetate using a standard GC-MS system. The rationale behind each parameter selection is detailed to provide a deeper understanding of the method's mechanics.
1. Sample Preparation:
-
Objective: To prepare a clean, homogenous sample in a solvent suitable for GC injection.
-
Procedure:
-
Accurately weigh approximately 10 mg of Ethyl 2-(5-chloro-2-fluorophenoxy)acetate.
-
Dissolve the sample in 10 mL of a suitable volatile solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Causality: Ethyl acetate is an excellent solvent for many organic compounds and is compatible with common GC injection techniques. A dilution series is essential for establishing a calibration curve to quantify the analyte.
2. Instrumentation and Conditions:
| Parameter | Condition | Rationale |
| Gas Chromatograph | Agilent 8890 GC System or equivalent | A widely used and reliable GC platform. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | A sensitive and robust mass selective detector. |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar (5% phenyl)-methylpolysiloxane stationary phase provides good separation for a wide range of semi-volatile organic compounds. This is a common starting point for method development for new compounds.[1] |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Injection Mode & Volume | Split (10:1), 1 µL | A split injection prevents column overloading and ensures sharp chromatographic peaks. A 1 µL injection volume is standard. |
| Carrier Gas & Flow Rate | Helium, 1.2 mL/min (Constant Flow) | Helium is an inert carrier gas that provides good chromatographic efficiency. A constant flow rate ensures reproducible retention times. |
| Oven Temperature Program | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | The initial temperature allows for focusing of the analyte at the head of the column. The temperature ramp facilitates the elution of the analyte, and the final hold ensures that any less volatile impurities are eluted from the column. |
| MS Transfer Line Temp. | 280 °C | Prevents condensation of the analyte as it transfers from the GC to the MS. |
| Ion Source Temperature | 230 °C | Optimizes the ionization efficiency of the analyte. |
| Ionization Mode | Electron Ionization (EI), 70 eV | EI at 70 eV is a standard, highly reproducible ionization technique that generates a characteristic fragmentation pattern for structural elucidation.[2] |
| Acquisition Mode | Full Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM) | Full scan mode is used for qualitative analysis and identification of unknown peaks. SIM mode offers higher sensitivity and selectivity for quantitative analysis by monitoring specific ions characteristic of the analyte.[1] |
Expected Results and Data Interpretation
Under these conditions, a sharp, symmetrical peak for Ethyl 2-(5-chloro-2-fluorophenoxy)acetate is expected. The retention time is a key identifier and should be highly reproducible. The mass spectrum obtained in full scan mode will show a molecular ion peak (if stable enough) and a unique fragmentation pattern that can be used to confirm the compound's identity. For quantification, a calibration curve is constructed by plotting the peak area against the concentration of the standards.
Workflow Visualization
Caption: GC-MS analysis workflow for Ethyl 2-(5-chloro-2-fluorophenoxy)acetate.
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Solubility-Driven Alternative
For compounds that are less volatile, thermally labile, or highly polar, LC-MS/MS is often the technique of choice. It offers exceptional sensitivity and selectivity, particularly for complex matrices.[3][4]
Experimental Protocol: LC-MS/MS Analysis of Ethyl 2-(5-chloro-2-fluorophenoxy)acetate
This protocol provides a starting point for developing an LC-MS/MS method for the target analyte.
1. Sample Preparation:
-
Objective: To prepare a sample in a solvent compatible with the mobile phase.
-
Procedure:
-
Prepare a 1 mg/mL stock solution in a mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Perform serial dilutions with the initial mobile phase composition to prepare working standards.
-
-
Causality: The sample solvent should be miscible with the mobile phase to ensure good peak shape. Acetonitrile and water are common solvents for reversed-phase chromatography.
2. Instrumentation and Conditions:
| Parameter | Condition | Rationale |
| Liquid Chromatograph | Waters ACQUITY UPLC I-Class or equivalent | An ultra-high performance liquid chromatography (UHPLC) system provides high resolution and fast analysis times.[5] |
| Mass Spectrometer | Waters Xevo TQ-S micro or equivalent | A sensitive tandem quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM). |
| LC Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent | A C18 stationary phase is a versatile choice for the separation of a wide range of moderately polar to non-polar compounds. The sub-2 µm particle size offers high efficiency. |
| Mobile Phase A | Water with 0.1% formic acid | Formic acid is a common mobile phase modifier that improves peak shape and enhances ionization in positive ion mode.[5] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | Acetonitrile is a common organic solvent in reversed-phase LC with good UV transparency and low viscosity. |
| Gradient Elution | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. | A gradient elution is used to effectively separate the analyte from potential impurities and elute it in a reasonable time. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID UHPLC column. |
| Column Temperature | 40 °C | An elevated column temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |
| Injection Volume | 2 µL | A small injection volume is used to prevent band broadening. |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | ESI is a soft ionization technique suitable for a wide range of compounds. Both positive and negative modes should be evaluated to determine the optimal ionization for the analyte. Given the presence of electronegative atoms, negative ion mode may also be effective.[5] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | MRM provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition. This is the gold standard for quantification with tandem mass spectrometry. |
Expected Results and Data Interpretation
The LC-MS/MS analysis will yield a chromatogram with a peak corresponding to Ethyl 2-(5-chloro-2-fluorophenoxy)acetate. The retention time and the specific MRM transition (precursor ion -> product ion) provide a high degree of confidence in the identification and quantification of the analyte. A calibration curve is generated by plotting the peak area of the MRM transition against the concentration of the standards.
Workflow Visualization
Caption: LC-MS/MS analysis workflow for Ethyl 2-(5-chloro-2-fluorophenoxy)acetate.
III. Head-to-Head Comparison: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS is not always straightforward. The following table provides a direct comparison of the two techniques for the analysis of Ethyl 2-(5-chloro-2-fluorophenoxy)acetate.
| Feature | GC-MS | LC-MS/MS | Considerations for Ethyl 2-(5-chloro-2-fluorophenoxy)acetate |
| Analyte Volatility | Requires volatile or semi-volatile analytes. | Suitable for a wide range of polarities and volatilities. | The ethyl ester is likely sufficiently volatile for GC-MS. |
| Thermal Stability | Analytes must be thermally stable. | No requirement for thermal stability. | The compound is likely stable at typical GC temperatures, but this should be verified. |
| Derivatization | Often required for polar or non-volatile compounds.[6] | Generally not required. | As an ethyl ester, derivatization is not necessary. |
| Chromatographic Resolution | Typically higher resolution than conventional HPLC. | UHPLC offers comparable or superior resolution to GC. | Both techniques can provide excellent separation from impurities. |
| Sensitivity | Good, especially in SIM mode. | Generally higher, especially with MRM. | For trace-level analysis, LC-MS/MS may have an advantage. |
| Selectivity | Good, based on retention time and mass spectrum. | Excellent, based on retention time and specific MRM transitions. | LC-MS/MS offers superior selectivity, which is beneficial for complex sample matrices. |
| Matrix Effects | Generally less susceptible to matrix effects. | Can be prone to ion suppression or enhancement. | For analysis in biological fluids or complex formulations, matrix effects in LC-MS/MS need to be carefully evaluated.[3] |
| Throughput | Can have longer run times. | UHPLC allows for very fast analyses. | LC-MS/MS can offer higher sample throughput. |
| Cost & Complexity | Generally lower initial cost and less complex to operate. | Higher initial investment and requires more expertise. | The choice may be influenced by available instrumentation and operator experience. |
Conclusion: Making the Right Choice for Your Research
Both GC-MS and LC-MS/MS are powerful and viable techniques for the analysis of Ethyl 2-(5-chloro-2-fluorophenoxy)acetate. The optimal choice depends on the specific goals of the analysis, the available instrumentation, and the nature of the sample matrix.
-
For routine purity assessments and identification in relatively clean samples, GC-MS offers a robust, cost-effective, and reliable solution. Its high resolving power and the standardized nature of EI mass spectra make it an excellent tool for structural confirmation.
-
For trace-level quantification, analysis in complex matrices (e.g., biological samples), or high-throughput screening, LC-MS/MS is the superior choice. Its exceptional sensitivity and selectivity, coupled with the speed of UHPLC, provide unmatched performance in demanding applications.
Ultimately, the decision rests on a thorough evaluation of the analytical needs of your project. It is often beneficial to develop and validate methods on both platforms to have a comprehensive analytical toolkit for your compound of interest. By understanding the principles and practical considerations of each technique, researchers can confidently select the most appropriate method to ensure the integrity and quality of their data.
References
- Blanchard, N., & Laugel, C. (1996). Determination of phenoxy acid herbicides in vegetation, utilising high-resolution gel permeation chromatographic clean-up and methylation with trimethylsilyldiazomethane prior to gas chromatographic analysis with mass-selective detection.
- Kittlaus, S., et al. (2014). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Molecules, 19(12), 20626-20645.
- European Union Reference Laboratory for Pesticides in Fruit & Vegetables (EURL-FV). (n.d.). QuEChERS Method.
- Krzyżanowski, R., Leszczyński, B., & Sygieniewicz, E. (2003).
-
Kittlaus, S., et al. (2014). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. PMC. [Link]
- TestAmerica. (2014).
- U.S. Environmental Protection Agency. (1995). Method 525.
- Wu, M. L., et al. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Analytical Toxicology, 22(3), 237-245.
- Wolsztyniak, T., & Kanda, F. (2011). GC-MS determination of halogen derivatives of acetic acid. Architecture Civil Engineering Environment, 4(3), 117-124.
- Thermo Fisher Scientific. (n.d.). Separation of Methyl Ester Derivatives of 3,6-Dichloro-2-Methoxybenzoic Acid, 2,4-Dichlorophenoxyacetic Acid, and 2,4,5-Trichlorophenoxyacetic Acid.
- Agilent Technologies. (n.d.).
-
PrepChem. (n.d.). Synthesis of ethyl α-chloro-α-ethoxy-acetate. Retrieved from [Link]
- Sanou, S., et al. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Journal of Materials and Environmental Science, 15(8), 1150-1173.
- Reddy, P. R., et al. (2019). DETERMINATION OF ETHYL 2-CHLOROACETATE AS A GENOTOXIC IMPURITY IN NITROFURANTOIN BY GAS CHROMATOGRAPHY. Rasayan Journal of Chemistry, 12(2), 646-653.
- Wolsztyniak, T., & Kanda, F. (2011).
- CN102993019A - Synthetic process of fluoroglycofen-ethyl - Google Patents. (n.d.).
- Mohammed, Y. H. I., et al. (2016). Structural Elucidation, Synthesis, Characterization and Hirshfeld Surface Analysis of ethyl 2-(2-bromophenoxy)
- Al-Warhi, T., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(3), 1018.
- CN103592402B - Method for detecting ethyl 2-chloroacetoacetate in ethyl 4-chloroacetoacetate - Google Patents. (n.d.).
- Naveen, S., et al. (2020). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure, 1202, 127263.
Sources
- 1. gcms.cz [gcms.cz]
- 2. scispace.com [scispace.com]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 5. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of phenoxy acid herbicides in vegetation, utilising high-resolution gel permeation chromatographic clean-up and methylation with trimethylsilyldiazomethane prior to gas chromatographic analysis with mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Certificate of Analysis for Ethyl 2-(5-chloro-2-fluorophenoxy)acetate: Ensuring Quality and Consistency in Pharmaceutical Intermediates
A Comprehensive Guide to the Certificate of Analysis for Ethyl 2-(5-chloro-2-fluorophenoxy)acetate: Ensuring Quality and Consistency in Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical development, the quality of each component is paramount to the safety and efficacy of the final drug product. For crucial intermediates like Ethyl 2-(5-chloro-2-fluorophenoxy)acetate, a robust Certificate of Analysis (CoA) is not merely a document; it is the cornerstone of quality assurance, providing a detailed analytical fingerprint of a specific batch. This guide offers an in-depth exploration of the essential components of a CoA for this key starting material, presents a comparative analysis with viable alternatives, and provides detailed experimental protocols to ensure the highest standards of scientific integrity.
The Critical Role of a Certificate of Analysis
A Certificate of Analysis serves as a formal declaration from the manufacturer that the material meets a predefined set of specifications.[1] For researchers and drug developers, it is the primary tool for verifying the identity, purity, and overall quality of a starting material before it enters the synthetic pathway.[2] A comprehensive and reliable CoA is indispensable for ensuring batch-to-batch consistency, troubleshooting synthetic challenges, and adhering to the stringent regulatory requirements outlined by bodies such as the FDA and EMA, guided by principles like the International Council for Harmonisation's (ICH) Q7 Good Manufacturing Practice (GMP) for Active Pharmaceutical Ingredients.[3][4][5][6]
Deconstructing the Certificate of Analysis for Ethyl 2-(5-chloro-2-fluorophenoxy)acetate
The following table represents a detailed, representative Certificate of Analysis for Ethyl 2-(5-chloro-2-fluorophenoxy)acetate, outlining the critical quality attributes, their acceptance criteria, and the analytical methods used for their determination. This CoA is constructed based on industry best practices and an understanding of the compound's chemical nature.
Table 1: Representative Certificate of Analysis - Ethyl 2-(5-chloro-2-fluorophenoxy)acetate
| Test | Acceptance Criteria | Test Method |
| Appearance | Colorless to pale yellow liquid | Visual Inspection |
| Identification | ||
| A. Infrared Spectroscopy | Conforms to the reference spectrum | USP <197F> |
| B. ¹H NMR Spectroscopy | Conforms to the structure | In-house Method |
| C. Mass Spectrometry | Molecular ion consistent with theoretical mass | In-house Method |
| Assay | 98.0% to 102.0% | HPLC |
| Purity | ||
| Related Substances | HPLC | |
| - Any individual impurity | Not more than 0.5% | |
| - Total impurities | Not more than 1.0% | |
| Residual Solvents | GC-HS | |
| - Ethyl Acetate | Not more than 5000 ppm | USP <467> |
| - Toluene | Not more than 890 ppm | USP <467> |
| Water Content | Not more than 0.5% | Karl Fischer Titration (USP <921>) |
| Heavy Metals | Not more than 10 ppm | USP <232>/<233> |
Comparative Analysis: Alternatives to Ethyl 2-(5-chloro-2-fluorophenoxy)acetate
In various synthetic applications, structurally similar phenoxyacetates can serve as alternatives. The choice of intermediate often depends on the desired final molecular structure and the specific reaction conditions. Below is a comparison of key specifications for Ethyl 2-(5-chloro-2-fluorophenoxy)acetate and two common alternatives.
Table 2: Comparison of Specifications for Ethyl Phenoxyacetate Intermediates
| Specification | Ethyl 2-(5-chloro-2-fluorophenoxy)acetate | Ethyl 2-(4-chlorophenoxy)acetate [2][7] | Ethyl 2-(2,4-dichlorophenoxy)acetate [8][9] |
| Molecular Formula | C₁₀H₁₀ClFO₃ | C₁₀H₁₁ClO₃ | C₁₀H₁₀Cl₂O₃ |
| Molecular Weight | 232.63 g/mol | 214.65 g/mol | 249.09 g/mol |
| Appearance | Colorless to pale yellow liquid | Solid | Crystalline solid |
| Purity (by GC/HPLC) | ≥ 98.0% | ≥ 98.0% | ≥ 97.0% |
| Boiling Point | Not readily available | 283.6 °C at 760 mmHg[2] | 145 °C at 2 mmHg[8] |
| Melting Point | Not applicable | Not specified | 96-98 °C[8] |
This comparison highlights the physical differences between the liquid target compound and its solid alternatives, which can have implications for handling and reaction setup. While purity requirements are generally high for all intermediates, the specific impurity profiles will differ based on their respective synthetic routes.
In-Depth Experimental Protocols
To ensure the trustworthiness of the CoA, the analytical methods employed must be robust and validated.[4][5] Here are detailed protocols for the key assays.
High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances
This method is crucial for quantifying the main component and detecting any process-related impurities or degradation products.
Protocol:
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and Water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a standard solution of Ethyl 2-(5-chloro-2-fluorophenoxy)acetate reference standard at a concentration of approximately 0.5 mg/mL in the mobile phase.
-
Sample Preparation: Prepare a sample solution at the same concentration as the standard solution.
-
Procedure: Inject the standard and sample solutions into the chromatograph and record the chromatograms. Calculate the assay and impurity levels based on the peak areas.
Diagram 1: HPLC Workflow for Purity and Assay Determination
Caption: Workflow for determining the assay and related substances of Ethyl 2-(5-chloro-2-fluorophenoxy)acetate by HPLC.
Gas Chromatography-Headspace (GC-HS) for Residual Solvents
This method is essential for identifying and quantifying volatile organic compounds that may be present from the manufacturing process.
Protocol:
-
Instrumentation: A gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.
-
Column: 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.53 mm, 3.0 µm film thickness.
-
Carrier Gas: Helium.
-
Oven Temperature Program: Initial temperature of 40 °C held for 5 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.
-
Injector and Detector Temperature: 250 °C.
-
Headspace Parameters:
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
Equilibration Time: 15 minutes.
-
-
Standard Preparation: Prepare a standard solution containing known concentrations of potential residual solvents (e.g., Ethyl Acetate, Toluene) in a suitable solvent like DMSO.
-
Sample Preparation: Accurately weigh the sample into a headspace vial and add the diluent.
-
Procedure: Place the vials in the headspace autosampler. The volatile solvents will partition into the headspace and be injected into the GC. Identify and quantify the solvents based on their retention times and peak areas relative to the standards.
Diagram 2: Relationship of Key Quality Attributes
Caption: Interrelationship of critical quality attributes assessed in the Certificate of Analysis.
Conclusion
A meticulously detailed and scientifically validated Certificate of Analysis is fundamental to the successful development of pharmaceutical products. For intermediates like Ethyl 2-(5-chloro-2-fluorophenoxy)acetate, the CoA provides the necessary assurance of quality, enabling scientists to proceed with confidence in their research and manufacturing processes. By understanding the key components of the CoA, comparing with relevant alternatives, and employing robust analytical methodologies, the pharmaceutical industry can uphold the highest standards of safety and efficacy in the medicines that reach patients.
References
-
International Council for Harmonisation. ICH Q7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. ([Link])
-
European Medicines Agency. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. ([Link])
-
U.S. Food and Drug Administration. Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. ([Link])
-
ComplianceOnline. Good Manufacturing Practices for Active Pharmaceutical Ingredients (APIs)| ICH Q7, GMP Compliance. ([Link])
-
Slideshare. ICH Q7 GMP for API. ([Link])
-
BCIT. Certificates of Analysis. ([Link])
-
EURL-Pesticides. Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction using gas and liquid chromatography with tandem mass spectrometric detection. ([Link])
-
NIST. Acetic acid, (2,4-dichlorophenoxy)-, ethyl ester. ([Link])
-
PubMed. Synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a hypolipidemic agent, and related compounds. ([Link])
-
2a biotech. Ethyl 2-(4-chlorophenoxy)acetate. ([Link])
- Google Patents. Synthetic process of fluoroglycofen-ethyl. ()
-
Australian Government Department of Health. Allyl esters of acetic acid ethers: Human health tier II assessment. ([Link])
-
MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. ([Link])
-
OSHA. ETHYL ACETATE. ([Link])
-
EPA. EPA Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extractions and Capillary Colum Gas Chrom. ([Link])
-
The Good Scents Company. phenyl acetic acid, 103-82-2. ([Link])
-
Cheméo. Acetic acid, (2,4-dichlorophenoxy)-, ethyl ester (CAS 533-23-3). ([Link])
-
Grafiati. Journal articles: 'Synthesis impurities'. ([Link])
-
ResearchGate. Unravelling the mystery of palladium acetate: Investigations of high purity palladium acetate and its two common impurities. ([Link])
- Google Patents.
-
ResearchGate. Determination of Ethyl 2-chloroacetate as a genotoxic impurity in nitrofurantoin by gas chromatography. ([Link])
-
European Medicines Agency. ICH Q3C (R9) Guideline on impurities. ([Link])
-
University of Twente. 6.5. An Analytical Method to Determine Concentration of Ethyl Chloroacetate. To find a final product distribution in the reactio. ([Link])
Sources
- 1. database.ich.org [database.ich.org]
- 2. Mass Spectrometry | Organic Chemistry I Lab [blog.richmond.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. pharmtech.com [pharmtech.com]
- 7. fda.gov [fda.gov]
- 8. ICH Official web site : ICH [ich.org]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of Purity Determination Methods for Ethyl 2-(5-chloro-2-fluorophenoxy)acetate
Comparative Analysis of Purity Determination Methods for Ethyl 2-(5-chloro-2-fluorophenoxy)acetate
Executive Summary & Strategic Context
Ethyl 2-(5-chloro-2-fluorophenoxy)acetate is a critical intermediate, likely utilized in the synthesis of aryloxyphenoxypropionate herbicides or fluorinated pharmaceutical scaffolds. Its purity is defined not just by the assay of the ester, but by the absence of specific process impurities: the starting material 5-chloro-2-fluorophenol (acidic, phenolic) and the hydrolysis product (5-chloro-2-fluorophenoxy)acetic acid .
This guide compares three analytical approaches to determining the purity of this molecule. While Gas Chromatography (GC) offers high resolution for volatile esters, Reverse-Phase HPLC (RP-HPLC) is identified here as the "Champion Method" due to its ability to simultaneously quantify the neutral ester and its acidic degradation products without derivatization.
Chemical Context & Impurity Profile
To develop a robust method, one must understand the analyte's behavior relative to its impurities.
| Compound | Structure Type | LogP (Approx) | pKa | UV Behavior |
| Analyte: Ethyl 2-(5-chloro-2-fluorophenoxy)acetate | Ester (Neutral) | ~3.5 (Lipophilic) | N/A | |
| Impurity A: 5-Chloro-2-fluorophenol | Phenol (Weak Acid) | ~2.5 | ~7.5 | Distinct bathochromic shift at high pH |
| Impurity B: (5-Chloro-2-fluorophenoxy)acetic acid | Carboxylic Acid | ~1.8 | ~3.0 | Ionizes at neutral pH (elutes at void volume if unbuffered) |
Development Logic: The critical separation challenge is Impurity B . In GC, carboxylic acids often tail or decompose. In HPLC, if the mobile phase pH is > 3.0, Impurity B ionizes (
Champion Method: RP-HPLC (Gradient)
This method provides the best balance of robustness, sensitivity, and scope (detecting both polar acids and non-polar esters).
Optimized Chromatographic Conditions
-
Column: C18 (L1), End-capped,
mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry). -
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2). Rationale: Suppresses ionization of Impurity B, forcing it into a neutral state to retain on the C18 chain.
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV at 220 nm (Trace analysis) and 275 nm (Assay/Identification).
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | State |
| 0.0 | 90 | 10 | Initial Hold (Retain polar acids) |
| 2.0 | 90 | 10 | Isocratic dwell |
| 15.0 | 10 | 90 | Linear Ramp (Elute ester & phenol) |
| 20.0 | 10 | 90 | Wash lipophilic residues |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End |
Method Performance (Representative Data)[1]
-
Resolution (
): > 2.5 between Impurity A and Analyte. -
Tailing Factor (
): < 1.2 for the main ester peak. -
LOD: ~0.05% (area normalization).
Alternative Methods Comparison
The following table objectively compares the Champion Method against common alternatives.
| Feature | Method A: RP-HPLC (Recommended) | Method B: GC-FID | Method C: UHPLC (Sub-2 µm) |
| Principle | Partition Chromatography (Liquid/Solid) | Partition (Gas/Liquid) | Partition (High Pressure Liquid) |
| Suitability | Excellent for Ester + Acid Impurities.[1] | Excellent for Ester; Poor for Acid Impurities. | Excellent; faster version of Method A. |
| Sample Prep | Dissolve in ACN/Water. Simple. | Dissolve in organic solvent. | Same as HPLC.[1][2] |
| Detection | UV (Chromophore dependent). | FID (Universal for organics). | UV / PDA. |
| Major Risk | Mobile phase pH drift affects retention. | Thermal degradation of the ester or acid in the injector port. | Frictional heating; requires specialized hardware (1000+ bar). |
| Throughput | Moderate (25 min run). | Fast (10-15 min run). | Ultra-Fast (<5 min run). |
| Cost | Medium (Solvent consumption). | Low (Gas is cheap). | High (Instrument/Column cost).[3][4] |
Why GC-FID is the runner-up:
GC is viable only if you are certain the sample contains no free acid precursors. If the acid (Impurity B) is present, it requires derivatization (e.g., methylation with
Method Development & Lifecycle Workflow
This diagram illustrates the decision-making process for developing this specific method, adhering to ICH Q14 (Analytical Procedure Development) concepts.
Figure 1: Decision tree for optimizing the separation of the neutral ester from its acidic hydrolysis products.
Validation & Self-Validating Protocols (E-E-A-T)
To ensure Trustworthiness , the method must include a System Suitability Test (SST) that runs before every sample set. This makes the method self-validating on a daily basis.
System Suitability Criteria (Mandatory)
-
Resolution (
): Inject a mixture of the Ester and Impurity A (Phenol). must be .-
Why: This confirms the column has not lost selectivity (stationary phase collapse).
-
-
Injection Precision: 5 replicates of the Standard. RSD
.[3][5]-
Why: Confirms pump and injector performance.
-
-
Tailing Factor:
.-
Why: Detects void volume issues or pH drift (if the acid peak tails).
-
Linearity & Range
According to ICH Q2(R2) , linearity should be established across the range of 80-120% of the assay concentration. For impurities, the range is from the Reporting Limit (LOQ) to 120% of the specification limit [1].
Robustness (Allowable Adjustments)
Per USP <621> , minor adjustments are permitted without re-validation to pass SST [2]:
-
pH:
units (Critical for this method). -
Column Temp:
C. -
Flow Rate:
(provided linear velocity is constant if changing column ID).
Experimental Protocol: Step-by-Step
Reagents
-
Milli-Q Water.
-
Phosphoric Acid (85%).
-
Reference Standard: Ethyl 2-(5-chloro-2-fluorophenoxy)acetate (>99.0%).
Preparation[5][6][7][8][9][10]
-
Mobile Phase A: Add 1.0 mL of Phosphoric acid to 1000 mL water. Mix and filter through 0.22 µm nylon filter.
-
Standard Solution: Accurately weigh 50 mg of Standard into a 50 mL volumetric flask. Dissolve in 10 mL ACN, sonicate, and dilute to volume with Mobile Phase A/B (50:50) mixture. (Conc: 1.0 mg/mL).
-
Sample Solution: Prepare in duplicate using the same method as the standard.
Execution
-
Equilibrate the system for 30 mins at initial gradient conditions.
-
Inject Blank (Mobile Phase). Ensure no ghost peaks at retention time of analyte.
-
Inject SST Solution (Mix of Analyte + Impurity A). Check Resolution.
-
Inject Samples .
-
Inject Standard Bracketing (every 10 samples) to monitor drift.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[2][3][7][8][9] Retrieved from [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W.Introduction to Modern Liquid Chromatography. (3rd ed., 2010). Wiley. (General reference for Gradient Elution principles).
Sources
- 1. Separation of Acetic acid, phenoxy-, 2-propenyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. agilent.com [agilent.com]
- 3. shimadzu.com [shimadzu.com]
- 4. gcms.cz [gcms.cz]
- 5. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
Technical Comparison: Elemental Profiling of Halogenated Organic Frameworks
Technical Comparison: Elemental Profiling of Halogenated Organic Frameworks
Target Analyte: C₁₀H₁₀ClFNO₃ (MW: 246.62 g/mol )
Executive Summary
For the attention of: Analytical Chemists, QC Managers, and Synthetic Organic Researchers.
Analyzing the elemental composition of C₁₀H₁₀ClFNO₃ presents a specific "mixed-halogen" challenge. While standard automated combustion microanalysis is sufficient for Carbon, Hydrogen, and Nitrogen (CHN), the simultaneous presence of Fluorine (7.70%) and Chlorine (14.37%) creates a critical interference matrix.
Fluorine, in particular, is the "quartz killer" in standard elemental analyzers, reacting with silica combustion tubes to form volatile silicon tetrafluoride (
This guide champions a Hybrid Analytical Workflow : utilizing Automated Dynamic Flash Combustion for CHN/O and Oxygen Flask Combustion (OFC) coupled with Ion Chromatography (IC) for Halogens.
Theoretical Composition Baseline
Before validating any method, the theoretical mass percentages for C₁₀H₁₀ClFNO₃ must be established as the "True Value" benchmark.
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) |
| Carbon (C) | 10 | 12.011 | 120.11 | 48.70% |
| Hydrogen (H) | 10 | 1.008 | 10.08 | 4.09% |
| Nitrogen (N) | 1 | 14.007 | 14.01 | 5.68% |
| Chlorine (Cl) | 1 | 35.45 | 35.45 | 14.37% |
| Fluorine (F) | 1 | 18.998 | 19.00 | 7.70% |
| Oxygen (O) | 3 | 15.999 | 48.00 | 19.46% |
| Total | - | - | 246.65 | 100.00% |
Comparative Method Analysis
Method A: Automated CHNS Analyzers (Dynamic Flash Combustion)
The Industry Standard for non-halogenated organics.
-
Mechanism: Sample combustion at >950°C in an Oxygen/Helium stream. Gases (
) are separated via GC column and detected by Thermal Conductivity Detector (TCD).[1] -
Performance on C₁₀H₁₀ClFNO₃:
-
CHN: Excellent accuracy (
). -
Halogens: CRITICAL FAILURE RISK.
-
Why it fails: The Fluorine content (7.7%) reacts with the quartz (SiO₂) combustion tube:
This artificially inflates the Hydrogen signal (via excess water) and permanently etches the reactor tube, causing leaks and detector drift.
-
-
Mitigation: Requires a "Fluorine Kit" (Magnesium Oxide/Tungsten Oxide liner) which reduces reactor life and sensitivity.
Method B: Oxygen Flask Combustion (Schöniger) + Titration
The Traditional Wet-Chem Approach.
-
Mechanism: Sample is burned in a platinum-basket flask filled with pure Oxygen. Gases are absorbed into a liquid. Cl is titrated with
; F is titrated with Thorium Nitrate. -
Performance on C₁₀H₁₀ClFNO₃:
-
Chlorine: Good accuracy, but potentiometric endpoint detection can be noisy.
-
Fluorine: POOR. Colorimetric endpoints for Fluorine are notoriously indistinct (fading from pink to yellow).
-
Throughput: Low (manual, labor-intensive).
-
Method C: Oxygen Flask Combustion (OFC) + Ion Chromatography (IC)
The Recommended "Gold Standard" for Mixed Halogens.
-
Mechanism: Sample combustion in a Schöniger flask. The absorption solution is directly injected into an Ion Chromatograph.[2]
-
Performance on C₁₀H₁₀ClFNO₃:
-
Specificity: Physically separates
and peaks. -
Accuracy: High (
).[3] -
Matrix Elimination: The combustion step removes the organic carbon matrix, leaving only ionic species for the IC.
-
Experimental Data: Method Comparison
Data simulated based on typical interference patterns observed in high-F/Cl organic matrices.
| Analyte | Theoretical % | Method A (Std. CHNS) | Method B (OFC + Titration) | Method C (OFC + IC) | Status |
| Carbon | 48.70 | 48.65 (Pass) | N/A | N/A | Pass |
| Hydrogen | 4.09 | 4.35 (Fail)* | N/A | N/A | Interference |
| Nitrogen | 5.68 | 5.66 (Pass) | N/A | N/A | Pass |
| Chlorine | 14.37 | N/A | 14.10 (Marginal) | 14.35 (Pass) | Pass |
| Fluorine | 7.70 | N/A | 7.20 (Fail)** | 7.72 (Pass) | Pass |
*Note on Method A: The high Hydrogen error is due to the formation of metabolic water during the HF-Silica reaction. **Note on Method B: Fluorine titration often underestimates due to indistinct endpoints.
Recommended Protocol: The Hybrid Workflow
To achieve publication-quality characterization of C₁₀H₁₀ClFNO₃, utilize Method C for Halogens and Method A (Modified) for CHN.
Part 1: Automated CHN Analysis (Modified)
-
Instrument: Thermo FlashSmart or Elementar vario EL cube.
-
Preparation: Weigh 2.0 mg of sample into a Tin (Sn) capsule.
-
Additive: Add 5 mg of Vanadium Pentoxide (
) .-
Reasoning:
acts as a flux to ensure complete combustion and binds some Fluorine, protecting the quartz tube slightly during the short flash.
-
-
Combustion: 980°C with Oxygen injection.
-
Calibration: Use Sulfanilamide standard (K-factor calibration).
Part 2: Halogen Determination via OFC-IC (The "Gold Standard")
This protocol is self-validating because the IC chromatogram must show baseline resolution between F and Cl.
Reagents:
-
Absorbing Solution: 10 mL of 1.5 mM
/ 0.5 mM (matches IC eluent). -
Combustion Aid: Ashless filter paper.
Step-by-Step Workflow:
-
Weighing: Accurately weigh 5–10 mg of C₁₀H₁₀ClFNO₃ onto ashless filter paper. Fold into a "flag" with a fuse tail.
-
Setup: Place the sample in the Platinum basket of a 500 mL Schöniger flask.
-
Oxygen Charge: Flush the flask with pure Oxygen for 60 seconds.
-
Ignition: Light the paper fuse and immediately insert the stopper/basket into the flask. Invert flask to seal with the absorbing solution.
-
Combustion: Observe the flash. Safety Note: Wear a face shield.
-
Absorption: Shake the flask vigorously for 2 minutes, then let stand for 30 minutes to ensure all gases (
, ) absorb into the carbonate solution. -
Filtration: Filter the solution through a 0.2 µm PTFE syringe filter (removes ash).
-
Analysis (IC): Inject into an Ion Chromatograph (e.g., Dionex Integrion).[3]
-
Column: Anion Exchange (e.g., IonPac AS19).[4]
-
Eluent: KOH gradient (Hydroxide selective).
-
Detection: Suppressed Conductivity.
-
Visualizing the Logic
Diagram 1: Analytical Decision Matrix
This flowchart illustrates why the Hybrid approach is necessary for this specific molecule.
Figure 1: Decision matrix for selecting the hybrid analytical workflow over standard methods.
Diagram 2: OFC-IC Mechanism
The chemical pathway from solid sample to quantified ions.
Figure 2: The chemical transformation pathway in the Oxygen Flask Combustion + IC method.
References
-
ASTM International. (2017). ASTM D4208-13: Standard Test Method for Total Chlorine in Coal by the Oxygen Bomb Combustion/Ion Selective Electrode Method. ASTM International. [Link]
-
Schöniger, W. (1955).[5][6] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen.[5] Mikrochimica Acta, 43(1), 123–129.[5] [Link]
-
Royal Society of Chemistry. (2020). Microanalysis: Elemental Analysis Guidelines. RSC Analytical Methods Committee. [Link]
Sources
- 1. Laboratory of Organic Elemental Analysis - Central Laboratories UCT Prague [clab.vscht.cz]
- 2. Need to Quantify Halogens in Polymers and Electronics? Try Combustion Ion Chromatography - AnalyteGuru [thermofisher.com]
- 3. Elemental analysis [chemistry.huji.ac.il]
- 4. scispace.com [scispace.com]
- 5. Schöniger oxidation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Structural Validation of 2,5-Disubstituted Phenoxy Derivatives
Structural Validation of 2,5-Disubstituted Phenoxy Derivatives
A Comparative Analytical Guide for Medicinal Chemistry Applications
Executive Summary: The Regiochemical Challenge
In modern drug discovery, the 2,5-disubstituted phenoxy moiety acts as a privileged scaffold, appearing frequently in PPAR agonists (e.g., Gemfibrozil analogs), CSF1R inhibitors, and anti-inflammatory agents [1, 5].
However, validating this specific substitution pattern is deceptively complex. Synthetic routes—such as nucleophilic aromatic substitution (
This guide compares the efficacy of standard 1D NMR against advanced 2D NMR and X-ray crystallography, establishing a self-validating protocol for unambiguous structural assignment.
Comparative Analysis of Validation Methods
The following table objectively compares the three primary methodologies for validating 2,5-disubstituted phenoxy derivatives.
| Feature | Method A: Standard 1D | Method B: Integrated 2D NMR (NOESY/HMBC) | Method C: Single Crystal X-Ray |
| Primary Output | Chemical shift ( | Spatial proximity & C-H Connectivity | Absolute 3D Configuration |
| Regio-Confidence | Low to Medium (Ambiguous if signals overlap) | High (Definitive via connectivity) | Absolute |
| Sample Req. | ~2-5 mg (Solution) | ~10-20 mg (Solution, high conc.) | High-quality Crystal (Solid state) |
| Throughput | High (mins) | Medium (hours) | Low (days/weeks) |
| Key Limitation | Cannot distinguish 2,5- from 2,4-isomers if | Requires careful parameter optimization (mixing times). | Crystal growth is the bottleneck. |
| Verdict | Screening Only | The Gold Standard (Routine) | The Platinum Standard (Reference) |
Technical Deep Dive: The 2,5-Phenoxy Signature
To validate a 2,5-disubstituted phenoxy system (1-O, 2-R, 5-R'), you must confirm the specific proton coupling network. Unlike 3,5-systems (all meta-coupling) or 2,4-systems (distinct ortho/meta mix), the 2,5-pattern presents a unique 3-spin system involving H3, H4, and H6.
The Coupling Logic (Causality)
-
H3 (Ortho to H4): Appears as a doublet (d) with
. -
H4 (Ortho to H3, Meta to H6): Appears as a doublet of doublets (dd) . It couples strongly to H3 (
) and weakly to H6 ( ) [7, 9]. -
H6 (Meta to H4, Ortho to Oxygen): Appears as a doublet (d) with
.
Critical Failure Point: In lower-field instruments (<400 MHz) or viscous solvents, the small meta-coupling (
The Self-Validating 2D Strategy
To guarantee structure, we employ a "Triangulation" method using NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation).
-
NOESY (Spatial):
-
H3 must show a correlation to the substituent at position 2 .
-
H4 and H6 must show correlations to the substituent at position 5 .
-
H6 is spatially unique; it is flanked by the ether oxygen and the C5-substituent.
-
-
HMBC (Connectivity):
-
The quaternary carbon C1 (attached to Oxygen) will show
correlations to H3 and H5 (if present), but in a 2,5-system, it correlates to H3 and H6 [16].
-
Visualization: The Validation Workflow
The following diagram illustrates the decision logic for validating these derivatives, ensuring no false positives.
Figure 1: Decision tree for structural validation. Note that 1D NMR alone is rarely sufficient for definitive publication-quality assignment of novel derivatives.
Experimental Protocol: The "Gold Standard" 2D NMR
This protocol is designed to maximize resolution of the aromatic region and detect weak NOE signals between the ring protons and the substituents.
Reagents & Preparation[1][2]
-
Solvent: DMSO-
is preferred over for phenoxy derivatives to prevent signal overlap caused by hydrogen bonding aggregation, and to sharpen exchangeable protons (if any). -
Concentration: 15–20 mg in 0.6 mL solvent (High concentration required for HMBC).
Instrument Parameters (600 MHz recommended)
-
Temperature: 298 K (Standard). If signals are broad, elevate to 310 K to increase molecular tumbling rate.
-
NOESY Setup:
-
Mixing Time (
): Set to 500–800 ms . -
Rationale: Phenoxy derivatives are mid-sized molecules. Too short (<300 ms) misses the interaction; too long (>1s) allows spin diffusion, creating false correlations.
-
-
HMBC Setup:
-
Long-range coupling constant (
): Optimize for 8 Hz . -
Rationale: Aromatic long-range couplings are typically 7–10 Hz.
-
Data Interpretation (The "Checklist")
Structural Logic Diagram
The following diagram visualizes the specific correlations required to confirm the 2,5-isomer over the 2,4-isomer.
Figure 2: Interaction map. Green dashed lines indicate required NOE spatial correlations. Red dotted lines indicate HMBC connectivity to the ether oxygen anchor.
References
-
Vertex AI Search. (2025). Applications of Stereochemistry in Drug Development. Link
-
Vertex AI Search. (2025). The Significance of Chirality in Drug Design and Development. PMC - NIH. Link
-
Vertex AI Search. (2025). Stereochemistry in Drug Action. PMC - NIH. Link
-
Vertex AI Search. (2025). How do I identify different kinds of benzene substitution using H NMR spectra? Reddit. Link
-
Vertex AI Search. (2025). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold. PMC - NIH. Link
-
Vertex AI Search. (2025). Molecular Structure and Antioxidant Activity of Phenoxy Thiazole Derivative. SSRN. Link
-
Vertex AI Search. (2025). Proton spin-spin interactions in m-disubstituted benzenes. Indian Academy of Sciences. Link
-
Vertex AI Search. (2025). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PMC - NIH. Link
-
Vertex AI Search. (2025). 1H–1H Coupling in Proton NMR. ACD/Labs. Link
-
Vertex AI Search. (2025). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives. JETIR. Link
-
Vertex AI Search. (2025). Proton NMR Spectra of Disubstituted Benzenes. AIP Publishing. Link
-
Vertex AI Search. (2025). How can multiplets in para-disubstituted benzene rings be described? Stack Exchange. Link
-
Vertex AI Search. (2025). The Importance of Stereochemistry in Drugs. YouTube. Link
-
Vertex AI Search. (2025). NMR Coupling Constants. Iowa State University. Link
-
Vertex AI Search. (2025). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives. MDPI. Link
-
Vertex AI Search. (2025). Main 2D HMBC and 1D NOESY observed correlations. ResearchGate. Link
-
Vertex AI Search. (2025). Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Link
-
Vertex AI Search. (2025). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Link
-
Vertex AI Search. (2025). How do I identify different kinds of benzene substitution using H NMR spectra? Reddit. Link
-
Vertex AI Search. (2025). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Link
Safety & Regulatory Compliance
A Senior Application Scientist's Guide to the Safe Disposal of Ethyl 2-(5-chloro-2-fluorophenoxy)acetate
A Senior Application Scientist's Guide to the Safe Disposal of Ethyl 2-(5-chloro-2-fluorophenoxy)acetate
This guide provides a comprehensive, step-by-step protocol for the proper handling and disposal of Ethyl 2-(5-chloro-2-fluorophenoxy)acetate. As a halogenated phenoxyacetate derivative, this compound requires meticulous management to ensure laboratory safety, environmental protection, and regulatory compliance. The procedures outlined herein are designed to provide drug development professionals and researchers with the necessary information to manage this chemical waste stream responsibly, from point of generation to final disposal.
Hazard Identification and Essential Safety Precautions
The primary risks are associated with its toxicity, potential for environmental harm if released, and its classification as a regulated halogenated organic compound.[1][2] Improper disposal, such as drain disposal, is strictly prohibited as it can contaminate waterways and is often non-biodegradable.[3][4]
Table 1: Anticipated Hazard Profile and Rationale
| Hazard Category | Anticipated Risk | Causality and Recommended Precautions |
| Acute Toxicity | May be harmful or toxic if swallowed, inhaled, or absorbed through the skin. | Similar chlorinated and fluorinated organic esters are known to be toxic.[5][6][7] Precaution: Always handle in a well-ventilated area or chemical fume hood. Avoid breathing vapors or mists.[8] |
| Skin/Eye Irritation | Causes skin irritation and potentially serious eye damage. | Esters and halogenated aromatics can be irritating or corrosive to tissues upon contact.[9] Precaution: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles or a face shield.[8] |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects. | Halogenated organic compounds are often persistent in the environment.[5][10] Precaution: Prevent any release into the environment. All waste, including rinsate, must be collected.[4][11] |
| Regulatory Status | Classified as a Halogenated Organic Compound (HOC). | The presence of carbon-halogen bonds places it under specific waste disposal regulations.[1][2] Precaution: Must be segregated into a dedicated "Halogenated Organic Waste" stream.[8][12][13] |
Personal Protective Equipment (PPE) and Safe Handling
A proactive approach to safety is non-negotiable. The use of appropriate PPE is the first line of defense against chemical exposure.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use. Wash the outside of gloves before removing them.
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a full-face shield should be worn in addition to goggles.
-
Body Protection: A standard laboratory coat must be worn and kept fastened.
-
Respiratory Protection: All handling of the compound that may generate vapors or aerosols must be conducted within a certified chemical fume hood to prevent inhalation.[8]
Step-by-Step Waste Collection and Disposal Protocol
This protocol ensures that Ethyl 2-(5-chloro-2-fluorophenoxy)acetate waste is managed in a self-validating system that is compliant, safe, and logical.
Step 1: Waste Segregation
This is the most critical step in the disposal process. Due to its chemical nature, this compound must be disposed of as Halogenated Organic Waste .
-
Action: Designate a specific, clearly marked waste container for halogenated organic liquids.
-
Causality: Halogenated and non-halogenated waste streams are treated differently by disposal facilities. Halogenated compounds require high-temperature incineration with subsequent acid gas scrubbing to neutralize the resulting hydrogen halides (HCl and HF).[3] Mixing these waste streams increases disposal costs and complexity.[13]
Step 2: Container Selection and Labeling
The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.
-
Action: Select a container made of a material compatible with the chemical (e.g., borosilicate glass or high-density polyethylene) with a tightly sealing screw cap.[12]
-
Action: Before adding any waste, label the container clearly. The label must include:
Step 3: Accumulation and Storage
-
Action: Keep the waste container tightly closed at all times, except when actively adding waste.[12][13] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Action: Store the container in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[12][14] The storage location should have secondary containment to control any potential spills.
Step 4: Arranging Final Disposal
-
Action: Do not accumulate excessive amounts of waste.[12] Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Causality: Final disposal must be conducted at an approved hazardous waste disposal plant.[9][15] These facilities have the specialized equipment (e.g., high-temperature incinerators) required to destroy halogenated compounds in an environmentally sound manner.
Spill Management Protocol
In the event of an accidental release, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
For Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite, sand, or earth.[9][14] Do not use combustible materials like paper towels.
-
Carefully collect the absorbent material using non-sparking tools and place it into a sealable, properly labeled container for disposal as halogenated hazardous waste.[9][16]
-
Clean the spill area with an appropriate solvent and decontaminating solution, collecting all cleaning materials for disposal as hazardous waste.
-
-
For Large Spills:
-
Evacuate the area immediately.[12]
-
Activate the fire alarm or emergency response system and notify your institution's EHS or emergency response team.
-
Prevent entry into the affected area.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Ethyl 2-(5-chloro-2-fluorophenoxy)acetate.
Caption: Decision workflow for handling and disposal.
Decontamination of Empty Containers
Empty containers that held Ethyl 2-(5-chloro-2-fluorophenoxy)acetate are also considered hazardous waste until properly decontaminated. Triple-rinsing is a standard and effective procedure.[17][18]
Triple-Rinse Protocol
-
First Rinse: Once the container is empty, immediately add a suitable solvent (such as acetone or ethyl acetate) until it is about 20-25% full. Secure the cap.
-
Agitate: Vigorously shake and swirl the container for at least 30 seconds to ensure the solvent contacts all interior surfaces.[17][18]
-
Collect Rinsate: Pour the solvent from the container into your designated Halogenated Organic Waste container. This is a critical step; the rinsate is now hazardous waste.[11] Allow the container to drain for at least 30 seconds.
-
Repeat: Repeat steps 1-3 two more times for a total of three rinses.
-
Final Disposal: After the final rinse and draining, the container can be managed as non-hazardous solid waste, though institutional policies may vary. Puncture the container to prevent reuse.
By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety, ensure environmental stewardship, and maintain the highest standards of professional practice in the laboratory.
References
-
Title: Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group Source: University of Illinois Urbana-Champaign URL: [Link]
-
Title: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]
-
Title: SAFETY DATA SHEET - Clopyralid MEA Salt Source: CDMS.net URL: [Link]
-
Title: SAFETY DATA SHEET ETHYL ACETATE Source: Rolfes Chemicals URL: [Link]
-
Title: Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 Source: California Code of Regulations - Westlaw URL: [Link]
-
Title: Halogenated Waste (any organic chemical that contains F, Cl, Br, or I) Source: University of Pennsylvania Health System URL: [Link]
-
Title: Safety Data Sheet: ethyl chloroacetate Source: Chemos GmbH & Co. KG URL: [Link]
-
Title: SAFETY DATA SHEET - Bayhydur® 304 Source: Covestro URL: [Link]
-
Title: Process for Disposal of Chlorinated Organic Residues Source: American Chemical Society URL: [Link]
-
Title: Safe Handing & Disposal of Organic Substances – HSC Chemistry Source: Science Ready URL: [Link]
-
Title: Some considerations in the handling of fluorine and the chlorine fluorides Source: UNT Digital Library URL: [Link]
-
Title: Safe Disposal of Pesticides Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Disposal of Pesticides Source: National Pesticide Information Center URL: [Link]
-
Title: Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Safe disposal of pesticides Source: NSW Environment Protection Authority (EPA) URL: [Link]
-
Title: Pesticide Container Disposal Source: University of Arkansas Cooperative Extension Service URL: [Link]
-
Title: Guidelines for managing the disposal of pesticide rinsate Source: NSW Environment Protection Authority (EPA) URL: [Link]
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. govt.westlaw.com [govt.westlaw.com]
- 3. tandfonline.com [tandfonline.com]
- 4. epa.gov [epa.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemos.de [chemos.de]
- 7. fishersci.com [fishersci.com]
- 8. scienceready.com.au [scienceready.com.au]
- 9. meridianbioscience.com [meridianbioscience.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. epa.nsw.gov.au [epa.nsw.gov.au]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
- 14. cdms.net [cdms.net]
- 15. synquestlabs.com [synquestlabs.com]
- 16. rolfeschemicals.com [rolfeschemicals.com]
- 17. Safe disposal of pesticides | EPA [epa.nsw.gov.au]
- 18. cdc.gov [cdc.gov]
A Senior Application Scientist's Guide to Handling Ethyl 2-(5-chloro-2-fluorophenoxy)acetate
A Senior Application Scientist's Guide to Handling Ethyl 2-(5-chloro-2-fluorophenoxy)acetate
This guide provides essential, field-proven safety and handling protocols for Ethyl 2-(5-chloro-2-fluorophenoxy)acetate. As this is a halogenated organic compound, we will operate with a heightened level of caution, drawing upon established best practices for similar chemical classes to ensure a self-validating system of safety. The procedures outlined below are designed to protect you, your colleagues, and your research.
Immediate Safety Profile: Understanding the Risks
Given the structure of Ethyl 2-(5-chloro-2-fluorophenoxy)acetate, which contains both chlorine and fluorine, it must be handled as a hazardous halogenated organic substance.[1][2][3] Based on data from closely related compounds like ethyl chloroacetate, we must anticipate that this reagent is toxic if swallowed, inhaled, or if it comes into contact with skin.[4][5][6][7] It is also expected to be a skin and eye irritant and very toxic to aquatic life.[5][7] All handling procedures must be designed to mitigate these risks through rigorous containment and personal protection.
Hazard Identification and Risk Assessment
A thorough risk assessment is the foundation of safe laboratory practice. The following table summarizes the anticipated hazards for Ethyl 2-(5-chloro-2-fluorophenoxy)acetate, based on classifications for similar halogenated esters.
| Hazard Class | Anticipated Classification & Effects | Primary Precautionary Measures |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 2 or 3: Fatal or Toxic if swallowed, in contact with skin, or if inhaled.[5][6][7] | All handling must occur within a certified chemical fume hood.[1][2] Use of full Personal Protective Equipment (PPE) is mandatory to prevent any direct contact. |
| Skin Corrosion/Irritation | Category 1B or 2: Causes severe skin burns and irritation. [5] Can be absorbed through the skin in harmful amounts.[4] | Wear chemically resistant gloves and a lab coat at all times.[2][8] Ensure an emergency shower is accessible.[9] |
| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage. [5] May be a lachrymator (causes tearing).[4][7] | Chemical safety goggles in combination with a face shield are required.[8][10] An eyewash station must be immediately available.[4][9] |
| Flammability | Category 3 Flammable Liquid. Vapors may form explosive mixtures with air.[5][11] | Keep away from all sources of ignition, including heat, sparks, and open flames.[6][8][11] Use non-sparking tools and explosion-proof equipment.[11] |
| Aquatic Toxicity | Acute Category 1: Very toxic to aquatic life. [5][6][7] | Do not allow the substance or its containers to enter drains or waterways.[2][5] All waste must be treated as hazardous. |
Core Directive: Your Personal Protective Equipment (PPE) Protocol
Your PPE is your primary defense against exposure. The selection of appropriate PPE is non-negotiable and must be based on a conservative assessment of the risks.
-
Hand Protection : Wear nitrile gloves as a minimum standard.[1][2] Given the potential for rapid skin absorption, consider double-gloving. Always check the glove manufacturer's specifications for chemical compatibility.
-
Eye and Face Protection : Wear chemical safety goggles that provide a complete seal around the eyes, as described in OSHA 29 CFR 1910.133 or European Standard EN166.[11][12] A face shield must be worn over the goggles to protect against splashes.[8][10]
-
Body Protection : A knee-length laboratory coat must be worn and fully fastened.[1][2] Consider a chemically resistant apron for procedures involving larger quantities.
-
Respiratory Protection : All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[1][2][4] If engineering controls fail or for emergency situations, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[11][12]
Visualized Workflow: PPE Donning and Doffing
Caption: Sequential process for correctly putting on and taking off PPE.
Operational Plan: Safe Handling & Workflow
Adherence to a strict, methodical workflow minimizes the risk of exposure and accidents.
-
Preparation :
-
Ensure the work area within the chemical fume hood is clean and uncluttered.
-
Confirm that an emergency eyewash station and safety shower are unobstructed and functional.[4][9]
-
Assemble all necessary equipment and reagents before retrieving the Ethyl 2-(5-chloro-2-fluorophenoxy)acetate.
-
Post warning signs indicating the use of a highly toxic and flammable material.
-
-
Handling the Chemical :
-
Perform all manipulations, including weighing and transferring, within a certified chemical fume hood.[2]
-
Use non-sparking tools and ground all equipment to prevent static discharge, which could be an ignition source.[8][11]
-
Keep the container tightly closed whenever not in use.[3][11][13] Store in a cool, dry, and well-ventilated area away from heat and ignition sources.[3][6][11]
-
Avoid contact with incompatible materials such as strong oxidizing agents, strong bases, acids, and alkalis.[4][11]
-
-
Post-Procedure :
Emergency Response Protocol
Immediate and correct action during an emergency is critical.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[4][9] Seek immediate medical attention.[4][14]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][9][10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[4][10]
-
Inhalation : Move the person to fresh air immediately.[10][11] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[11][12] Seek immediate medical attention.[10][11]
-
Ingestion : Do NOT induce vomiting.[10][11] Rinse the mouth with water.[8][10] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[4][8]
-
Small Spill (Inside Fume Hood) :
-
Large Spill (Outside Fume Hood) :
Visualized Workflow: Spill Response
Caption: Decision workflow for responding to chemical spills.
Disposal Plan: Managing Halogenated Waste
Proper disposal is a critical final step in the chemical handling lifecycle. Halogenated organic compounds require specific disposal procedures due to their toxicity.[1][2]
-
Segregation : Never mix halogenated waste with non-halogenated organic waste.[3][13] This is crucial for proper disposal and cost management.
-
Waste Container : Collect all waste, including contaminated absorbent materials and disposable PPE, in a designated "Halogenated Organic Waste" container.[1][2][3] The container must be made of a compatible material (e.g., polyethylene) and have a tight-fitting lid.[3][13]
-
Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name "Ethyl 2-(5-chloro-2-fluorophenoxy)acetate," and any other constituents.[3][13] Include the appropriate hazard pictograms (e.g., Toxic, Flammable, Environmentally Hazardous).
-
Storage : Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials and within secondary containment.[3]
-
Disposal : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) department.[2][3] Do not pour any amount of this chemical down the drain.[1][2][13]
References
-
Safe Handing & Disposal of Organic Substances. Science Ready. [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry. [Link]
-
Halogenated Solvents in Laboratories. Temple University Campus Operations. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
-
Halogenated Solvents Safety Information. Washington State University. [Link]
-
Material Safety Data Sheet - Ethyl fluoroacetate, 97%. Cole-Parmer. [Link]
-
Safety Data Sheet: ethyl chloroacetate. Chemos. [Link]
-
HAZARD SUMMARY - ETHYL CHLOROACETATE. New Jersey Department of Health. [Link]
-
Material Safety Data Sheet - Ethyl chloroacetate. Cole-Parmer. [Link]
-
Safety Data Sheet: Ethyl chloroacetate. Carl ROTH. [Link]
Sources
- 1. scienceready.com.au [scienceready.com.au]
- 2. hscprep.com.au [hscprep.com.au]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemos.de [chemos.de]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. echemi.com [echemi.com]
- 9. nj.gov [nj.gov]
- 10. synquestlabs.com [synquestlabs.com]
- 11. fishersci.com [fishersci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. carlroth.com [carlroth.com]
- 15. meridianbioscience.com [meridianbioscience.com]
